Section 1: Molecular Identity & Physicochemical Profile
Technical Whitepaper: (+)-Fenchol – Physicochemical Characterization and Therapeutic Potential Executive Summary (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol ubiquitously found in the ess...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: (+)-Fenchol – Physicochemical Characterization and Therapeutic Potential
Executive Summary
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol ubiquitously found in the essential oils of Ocimum basilicum (basil) and Eucalyptus. Historically valued for its camphoraceous olfactory profile in the fragrance industry, recent pharmacological investigations have repositioned (+)-fenchol as a potent neuroprotective agent. This guide delineates the physicochemical properties, biosynthetic pathways, and analytical protocols for (+)-fenchol, with a specific focus on its role as a Free Fatty Acid Receptor 2 (FFAR2) agonist in the clearance of amyloid-beta (Aβ) pathology.
(+)-Fenchol exists as a chiral entity.[1] The specific isomer discussed herein is (1R)-endo-(+)-fenchol.[2] Its structural rigidity, conferred by the bicyclo[2.2.1]heptane skeleton, significantly influences its lipophilicity and receptor binding affinity.
The biosynthesis of (+)-fenchol proceeds via the plastidial MEP pathway. The critical divergence from other monoterpenes occurs at the cyclization of geranyl pyrophosphate (GPP). Unlike the direct cyclization seen in limonene synthesis, fenchol formation involves a rearrangement to linalyl pyrophosphate (LPP) followed by a specific anti-endo cyclization to the fenchyl cation.
Figure 1: Biosynthetic Pathway of (+)-Fenchol
Caption: Enzymatic transformation from GPP to (+)-Fenchol via the fenchyl cation intermediate.
Section 3: Pharmacological Mechanisms
Recent studies identify (+)-fenchol as a specific agonist for Free Fatty Acid Receptor 2 (FFAR2) , a G-protein coupled receptor (GPCR) previously thought to be activated primarily by short-chain fatty acids (SCFAs) from the gut microbiome.
Mechanism of Action:
Receptor Activation: (+)-Fenchol binds to the orthosteric site of FFAR2 on neuronal cells.
Identification: Target ion peaks at m/z 81 (base peak), 80, 121, 136, and 154 (molecular ion). Compare retention time and fragmentation pattern with NIST library standards.
Section 5: Experimental Protocols
In Vitro Neuroprotection Assay (Cell Viability)
Objective: Validate (+)-fenchol efficacy against Aβ-induced toxicity.
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 + 10% FBS.
Pre-treatment: Seed cells in 96-well plates (
cells/well). Treat with (+)-fenchol (10–100 µM) for 2 hours.
Note: Dissolve fenchol in DMSO; final DMSO concentration must be <0.1%.
Insult: Add oligomeric Aβ1-42 (10 µM) to wells. Incubate for 24 hours.
Assay: Perform MTT or CellTiter-Glo assay to measure metabolic activity.
Data Analysis: Normalize absorbance/luminescence to vehicle control. Significant recovery (
) indicates neuroprotection.
References
Razazan, A., et al. (2021).[6] "Activation of Microbiota-Sensing Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis." Frontiers in Aging Neuroscience.
Croteau, R., et al. (1988). "Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (-)-endo-fenchol." Journal of Biological Chemistry.
Sigma-Aldrich. (n.d.). "(+)-Fenchol Analytical Standard Product Sheet." Merck KGaA.
National Institute of Standards and Technology (NIST). (2023). "Fenchol Mass Spectrum and Properties." NIST Chemistry WebBook.
Kotan, R., et al. (2007). "Screening of antibacterial activities of twenty-one oxygenated monoterpenes." Zeitschrift für Naturforschung C.
(+)-Fenchol Biosynthesis: Mechanistic & Experimental Guide
This guide details the biosynthesis of (+)-fenchol, a bicyclic monoterpene alcohol with significant therapeutic and industrial value. It is structured to serve researchers in plant biochemistry, metabolic engineering, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the biosynthesis of (+)-fenchol, a bicyclic monoterpene alcohol with significant therapeutic and industrial value. It is structured to serve researchers in plant biochemistry, metabolic engineering, and drug discovery.
Executive Summary
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol found in Cannabis sativa, Ocimum basilicum (Basil), and Foeniculum vulgare (Fennel). Unlike its isomer borneol, fenchol possesses a unique structural topology that confers distinct pharmacological properties, including analgesic (TRPA1 modulation) and antimicrobial activities.
For drug development professionals, the value of (+)-fenchol lies in its chirality. The specific enantiomer often dictates receptor binding affinity. This guide focuses on the (+)-(1R)-endo-fenchol isomer, elucidating the stereochemical checkpoints that distinguish it from the more common (-)-fenchol.
Biosynthetic Origins: The Precursor Phase
The biosynthesis of (+)-fenchol begins with the universal terpenoid precursors derived from two compartmentalized pathways in the plant cell:
Output: Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP).[1][2]
Relevance: Monoterpenes like fenchol are predominantly synthesized in plastids (chloroplasts) where the MEP pathway is active.[3]
Cytosolic MVA Pathway:
While primarily responsible for sesquiterpenes, cross-talk exists. However, for metabolic engineering of (+)-fenchol, the plastidial pool is the target.
The Committed Step:
The condensation of one IPP and one DMAPP unit by Geranyl Diphosphate Synthase (GPPS) forms Geranyl Diphosphate (GPP) , the linear C10 backbone for all monoterpenes.[3]
Enzymatic Mechanism: The (+)-Fenchol Synthase (FES)
The conversion of acyclic GPP to bicyclic (+)-fenchol is catalyzed by (+)-Fenchol Synthase (FES) , a member of the TPS-b subfamily of terpene synthases.
The Stereochemical Checkpoint
The critical divergence between (+)-fenchol and (-)-fenchol occurs immediately after substrate binding.
(-)-Fenchol Route: GPP isomerizes to (3R)-Linalyl Diphosphate (LPP) .
(+)-Fenchol Route: GPP isomerizes to (3S)-Linalyl Diphosphate (LPP) or undergoes a specific anti-endo cyclization that retains the (1R) configuration.
Step-by-Step Reaction Mechanism
Ionization & Isomerization:
The enzyme coordinates the diphosphate group of GPP with a trinuclear metal cluster (
or ).
GPP ionizes to the geranyl cation, which re-attacks the diphosphate face to form (3S)-Linalyl Diphosphate (LPP) . This step is essential to allow rotation around the C2-C3 bond, enabling the subsequent cyclization.
Cyclization to
-Terpinyl Cation:
(3S)-LPP ionizes to the (3S)-linalyl cation.
C1 attacks C6 (anti-Markovnikov addition) to close the six-membered ring, forming the (4R)-
-Terpinyl Cation .
Bicyclization to Fenchyl Cation:
The
-terpinyl cation undergoes a second cyclization. The positive charge at C8 attacks the double bond, creating the [2.2.1] bicyclic system.
This forms the Pinyl Cation intermediate.
Wagner-Meerwein Rearrangement:
A ring expansion/shift occurs (typically a 1,2-alkyl shift) converting the pinyl framework into the Fenchyl Cation .
Stereoselective Water Quench:
The final step is the capture of the carbocation by a water molecule.
Specificity: The enzyme positions a water molecule to attack the fenchyl cation specifically from the endo face.
Result: Formation of (+)-(1R)-endo-Fenchol .
Visualization of the Pathway
Caption: Figure 1. The enzymatic cascade from GPP to (+)-fenchol, highlighting the critical cationic intermediates and the Wagner-Meerwein rearrangement.
Experimental Characterization Protocol
To validate a candidate gene (e.g., from Cannabis or Ocimum) as a (+)-fenchol synthase, the following rigorous workflow is required.
Heterologous Expression & Purification
Objective: Isolate the enzyme free from plant background metabolism.
Step
Procedure
Critical Parameter
1. Cloning
Amplify full-length ORF (minus plastid transit peptide). Clone into pET28a(+) or pET-Duet.
Truncation: Remove N-terminal ~40-50 AA (transit peptide) to ensure solubility in E. coli.
2. Expression
Transform E. coli BL21(DE3) or Rosetta 2. Induce with 0.5 mM IPTG at low temp (16°C) for 16-20h.
Temperature: High temps cause inclusion bodies. Low temp is non-negotiable for soluble TPS.
3. Lysis
Lyse in buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 5 mM DTT, 1 mg/mL Lysozyme.
pH Stability: TPS enzymes are sensitive; maintain pH 7.0-7.5.
4. Purification
Ni-NTA affinity chromatography. Elute with Imidazole gradient.
Cofactors: Add 5 mM to storage buffer to preserve activity.
In Vitro Enzyme Assay
Objective: Confirm catalytic activity and product specificity.
Termination: Vortex to extract products into pentane layer.
Analytic Validation (Chiral GC-MS)
Objective: Distinguish (+)-fenchol from (-)-fenchol and other isomers.
Instrument: GC-MS (e.g., Agilent 7890B/5977A).
Column:Cyclodextrin-based Chiral Column (e.g., CycloSil-B or Rt-bDEXsm). Standard non-polar columns (DB-5) cannot separate enantiomers.
Temperature Program: 40°C (hold 2 min)
2°C/min 200°C.
Validation: Compare retention time and mass spectrum (m/z 81, 80, 107, 121) against authentic (+)-fenchol and (-)-fenchol standards.
Visualization of Experimental Workflow
Caption: Figure 2. The "Gene-to-Peak" workflow for validating (+)-fenchol synthase activity and stereoselectivity.
References
Croteau, R., et al. (1988). Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (-)-endo-fenchol. Archives of Biochemistry and Biophysics.[4][5] Link
Booth, J. K., et al. (2017). Terpene Synthases and Terpene Variation in Cannabis sativa. Plant Physiology. Link
A Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Fenchol
This guide provides an in-depth analysis of the stereochemical intricacies of the bicyclic monoterpenoid, (+)-Fenchol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the stereochemical intricacies of the bicyclic monoterpenoid, (+)-Fenchol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles governing its three-dimensional structure and details the advanced analytical methodologies for the unambiguous determination of its absolute configuration.
The Stereochemical Landscape of the Fenchane Skeleton
Fenchol, systematically named 1,3,3-trimethyl-2-norbornanol, is a saturated bicyclic monoterpene alcohol.[1][2] Its rigid [2.2.1] bicyclic framework is the source of its complex stereochemistry. The structure possesses multiple stereocenters, giving rise to several stereoisomers.
A primary point of isomerism in the fenchol structure is the orientation of the hydroxyl group relative to the six-membered ring. This leads to two diastereomeric forms: endo and exo.[3][4] In the endo isomer, the hydroxyl group is oriented towards the longer bridge of the bicyclic system, while in the exo isomer, it points away from it. Each of these diastereomers is chiral and exists as a pair of enantiomers. The naturally occurring and widely used enantiomer in the fragrance industry is (1R)-endo-(+)-Fenchol.[1]
Deciphering the Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System
The absolute spatial arrangement of atoms at a chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] For (+)-Fenchol, the accepted IUPAC name, (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, explicitly denotes the configuration at its three stereocenters.[7][8]
Let's dissect the assignment for each stereocenter:
C1 (Bridgehead Carbon): This carbon is bonded to C2, C6, C7, and the methyl group (C10). The priorities are assigned based on the atomic number of the atoms directly attached and, in case of a tie, by moving to the subsequent atoms.[9] Following a detailed analysis of the connectivity, the priority order is established, leading to an R configuration at this center.
C2 (Hydroxyl-bearing Carbon): This center is attached to the hydroxyl group, C1, C3, and a hydrogen atom. The oxygen atom of the hydroxyl group receives the highest priority. The subsequent ranking of the carbon atoms and the hydrogen atom results in an R configuration.
C4 (Bridgehead Carbon): This carbon is connected to C3, C5, and C7. A thorough application of the CIP rules, which may involve traversing the ring system, reveals an S configuration.[10]
The combination of these assignments gives the full stereochemical descriptor for (+)-Fenchol as (1R,2R,4S).
Caption: Logical flow for assigning the absolute configuration of (+)-Fenchol.
Experimental Verification of Absolute Configuration
While the CIP rules provide a theoretical assignment, experimental validation is crucial, particularly in pharmaceutical development where stereochemistry dictates biological activity.[11] Two powerful techniques for this purpose are Vibrational Circular Dichroism (VCD) and Single-Crystal X-ray Crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy has emerged as a robust method for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.[12][13] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign).[13]
The determination of absolute configuration via VCD is a comparative process that synergizes experimental measurement with quantum chemical calculations.[15][16]
Caption: Workflow for absolute configuration determination using VCD.
Sample Preparation: A solution of (+)-Fenchol is prepared in a suitable solvent, typically a deuterated one like chloroform-d (CDCl3), at a concentration of approximately 0.1 M.[14]
Spectra Acquisition: The VCD and infrared (IR) spectra are recorded using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[14]
Quantum Chemical Calculations: The VCD spectrum for one enantiomer (e.g., the (1R,2R,4S) configuration) is calculated using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP-D3/LACVP**).[15] This involves a conformational search to identify low-energy conformers, followed by geometry optimization and frequency calculations for each.[13]
Spectral Simulation: The calculated vibrational frequencies and rotational strengths are used to generate a simulated VCD spectrum, often by applying a Lorentzian or Gaussian band shape. The spectrum of the opposite enantiomer is simply the inverse of the calculated one.[14]
Comparison and Assignment: The experimental VCD spectrum of (+)-Fenchol is visually and quantitatively compared to the two simulated spectra. A strong correlation in the sign and relative intensity of the VCD bands with one of the simulated spectra provides an unambiguous assignment of the absolute configuration.[14][15]
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the gold standard for determining molecular structures, providing a definitive three-dimensional map of the atoms in a crystalline solid.[17][18] For chiral molecules, this technique can be used to determine the absolute configuration through the phenomenon of anomalous dispersion.[14]
The ability to determine absolute configuration arises when the crystal contains an atom that exhibits significant anomalous scattering of X-rays. While this effect is more pronounced for heavier atoms, it can often be measured for lighter atoms with modern instrumentation.[14] The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are used to establish the absolute structure.
Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the compound of interest, in this case, (+)-Fenchol. This may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the connectivity of the atoms and their positions in the unit cell.
Absolute Configuration Determination: The Flack parameter is calculated during the refinement process. A value close to 0 for a given enantiomeric model confirms the correctness of the assigned absolute configuration, while a value near 1 indicates that the opposite enantiomer is present in the crystal.
Data Presentation
The following table summarizes key identifying and physical properties of (+)-Fenchol.
The stereochemistry of (+)-Fenchol is defined by its rigid bicyclic structure, which gives rise to three stereocenters with the absolute configuration (1R,2R,4S). This configuration can be assigned theoretically using the Cahn-Ingold-Prelog rules. For definitive empirical proof, essential in regulated industries, advanced analytical techniques are employed. Vibrational Circular Dichroism offers a powerful and accessible method for determining the absolute configuration in solution by comparing experimental spectra to quantum chemical calculations. Alternatively, single-crystal X-ray crystallography provides an unambiguous structural determination, provided that suitable crystals can be obtained. A thorough understanding and verification of the stereochemistry of molecules like (+)-Fenchol are fundamental to controlling their properties and ensuring their efficacy and safety in various applications.
References
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
Barz, S., et al. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
Nafie, L. A. (2004). Determination of absolute configuration via vibrational circular dichroism. PubMed. Retrieved from [Link]
Dukor, R. K., & Nafie, L. A. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Retrieved from [Link]
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
Jones, C. G., et al. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. PMC. Retrieved from [Link]
Lifeasible. (n.d.). (+)-Fenchol. Retrieved from [Link]
Eliel, E. L., & Wilen, S. H. (n.d.). 1.1.5. The Cahn - Ingold - Prelog (CIP) System. Houben-Weyl. Retrieved from [Link]
Abbate, S., et al. (2013). Experimental and calculated CPL spectra and related spectroscopic data of camphor and other simple chiral bicyclic ketones. PubMed. Retrieved from [Link]
The Good Scents Company. (n.d.). (+)-alpha-fenchol. Retrieved from [Link]
Barone, V., et al. (2024). Accurate structures and rotational constants of bicyclic monoterpenes at DFT cost by means of the bond-corrected Pisa. AIP Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Retention indices of endo-and exo-fenchols and some of their esters. Retrieved from [Link]
LookChem. (n.d.). Cas 1632-73-1,FENCHOL. Retrieved from [Link]
PubChem. (n.d.). (-)-alpha-Fenchol. Retrieved from [Link]
Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]
University of Calgary. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Fenchol, exo-. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). endo-Fenchol. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Fenchol. Retrieved from [Link]
Chemistry Stack Exchange. (2019). Cahn–Ingold–Prelog Rules, cyclic structures, and breaking ties. Retrieved from [Link]
Oya, N., et al. (n.d.). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. IntechOpen. Retrieved from [Link]
Wollenhaupt, M., et al. (2014). Photoelectron Circular Dichroism of Bicyclic Ketones from Multiphoton Ionization with Femtosecond Laser Pulses. Uni Oldenburg. Retrieved from [Link]
PubChem. (n.d.). (+)-Fenchol. Retrieved from [Link]
Chemsrc. (n.d.). Fenchol | CAS#:1632-73-1. Retrieved from [Link]
ResearchGate. (n.d.). Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(-)-limonene oxide. Retrieved from [Link]
Rzepa, H. (2023). Determining absolute configuration: Cylindricine. Henry Rzepa's Blog. Retrieved from [Link]
Bey, S., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PMC. Retrieved from [Link]
Martin, G. E. (2010). X-ray Crystallography of Chemical Compounds. PubMed. Retrieved from [Link]
Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Retrieved from [Link]
Aitipamula, S., & Vangala, V. R. (2017). X-ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Bradford Scholars. Retrieved from [Link]
Leferink, N. G. H., et al. (2022). Molecular Determinants of Carbocation Cyclisation in Bacterial Monoterpene Synthases. PMC. Retrieved from [Link]
ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
Elsevier. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]
(+)-Fenchol: From Biosynthetic Origins to Neurotherapeutic Applications
Executive Summary (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) has transitioned from a standard flavor and fragrance monoterpenoid to a molecule of high interest in neuropharmacology. While historically valued for its ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) has transitioned from a standard flavor and fragrance monoterpenoid to a molecule of high interest in neuropharmacology. While historically valued for its antimicrobial properties in Ocimum basilicum (Basil) and Foeniculum vulgare (Fennel), recent screening of 144,000 natural compounds identified (+)-fenchol as a potent agonist of Free Fatty Acid Receptor 2 (FFAR2/GPR43). This discovery links the terpene directly to the reduction of amyloid-beta (A
) accumulation and neurotoxicity, offering a novel scaffold for Alzheimer’s disease (AD) therapeutics.
This guide analyzes the stereochemical biosynthesis of (+)-fenchol, its ecological efficacy, and its emerging role as a "senolytic" modulator in the central nervous system (CNS).
Chemical Identity & Structural Pharmacophore
(+)-Fenchol is a bicyclic monoterpenoid alcohol. Unlike its isomer borneol, fenchol carries the hydroxyl group on the bridgehead carbon system in a specific endo-configuration that is critical for its receptor binding affinity.
Key Structural Feature: The "endo" position of the hydroxyl group allows for specific hydrogen bonding within the orthosteric binding site of G-protein coupled receptors (GPCRs), specifically FFAR2.
Stereochemical Significance
Nature predominantly produces the (1R)-endo-(+) isomer in basil.[1] Synthetic production often yields racemic mixtures. For drug development, maintaining the (1R)-endo configuration is non-negotiable, as the enantiomeric specificity dictates the engagement with the FFAR2 hydrophobic pocket.
Biosynthetic Origins: The Cyclization Cascade
The synthesis of (+)-fenchol in planta represents a complex stereochemical rearrangement. Unlike simple monoterpenes derived directly from Geranyl Diphosphate (GPP), fenchol requires an isomerization step to Linalyl Diphosphate (LPP) to facilitate the necessary syn-isomerization and subsequent cyclization.
Mechanism of Action[2][3][4][5]
Isomerization: GPP (C10) is ionized to form the linalyl cation, which captures the pyrophosphate to form (3R)-LPP.
Cyclization: (3R)-LPP undergoes ionization to the anti-endo-fenchyl cation.
Quenching: The cation is captured by a water molecule (the external nucleophile) to yield (+)-fenchol.[2]
Biosynthetic Pathway Visualization
The following diagram illustrates the enzymatic conversion driven by (-)-endo-fenchol synthase .
Figure 1: The enzymatic cyclization pathway from GPP to (+)-Fenchol via the LPP intermediate.[3][4][5]
Ecological & Antimicrobial Functions
Before its neuroprotective potential was understood, (+)-fenchol was characterized as a defensive secondary metabolite. It functions as a contact toxicant against herbivores and a membrane-disrupting agent against microbes.
Antimicrobial Efficacy (MIC Data)
Fenchol exhibits broad-spectrum activity. The mechanism involves lipophilic interaction with the bacterial cell membrane, increasing permeability and causing ion leakage.
Table 1: Comparative MIC Values of Fenchol
Target Organism
Type
MIC Value (Range)
Mechanism of Action
Staphylococcus aureus
Gram-Positive
0.1 - 0.25 mg/mL
Membrane disruption; Peptidoglycan interference
Escherichia coli
Gram-Negative
> 0.1 mg/mL
Outer membrane permeabilization (lower efficacy than G+)
Candida albicans
Fungal
41.6 mg/mL
Ergosterol binding interference
Aspergillus niger
Fungal
6.25 mg/mL
Hyphal growth inhibition
Note: Efficacy is generally higher against Gram-positive bacteria due to the lack of the lipopolysaccharide (LPS) outer layer which protects Gram-negative strains.
Therapeutic Mechanisms: The FFAR2-Neuroprotection Axis
This section details the critical 2021 breakthrough identifying (+)-fenchol as a senolytic modulator .
The Problem: A
and Senescence
Alzheimer's pathology is driven by the accumulation of Amyloid-beta (A
) plaques and the persistence of "zombie" (senescent) neurons that refuse to die but stop functioning, releasing inflammatory cytokines.
The Fenchol Solution: FFAR2 Agonism
Short-chain fatty acids (SCFAs) from the gut microbiome typically activate Free Fatty Acid Receptor 2 (FFAR2) on neurons to maintain health.[6][7] In AD patients, SCFA levels drop.[6][8] (+)-Fenchol mimics these SCFAs, binding to the same orthosteric site on FFAR2 with high affinity.
Mechanism of Action:
Binding: Fenchol binds FFAR2 (GPR43).
Signaling: This activates the
pathway, triggering intracellular Calcium () release and inhibiting cAMP.
Clearance: The signaling cascade promotes proteasomal and lysosomal activity, physically clearing A
aggregates and forcing senescent cells into apoptosis.
Figure 2: The FFAR2 signaling cascade activated by Fenchol, leading to neuroprotection.
Analytical Protocol: GC-MS Quantification
For researchers isolating (+)-fenchol from biological matrices (e.g., serum, plant tissue), accurate quantification requires strict adherence to gas chromatography-mass spectrometry (GC-MS) protocols to avoid thermal isomerization.
Validation: The slow ramp at the beginning prevents co-elution with solvent tails or highly volatile monoterpenes.
Inlet: 250°C (Splitless mode).
Oven:
Hold 40°C for 3 min.
Ramp 5°C/min to 180°C (Critical separation phase).
Ramp 20°C/min to 240°C.
Hold 5 min.
4. Mass Spectrometry Parameters
Transfer Line: 250°C.
Source: 230°C.
Scan Mode: SIM (Selected Ion Monitoring) for quantification.
Target Ions (m/z):
Quantifier: 81
Qualifiers: 80, 95, 107, 121
Identification: Compare retention time and mass spectra against NIST20 library standards.
References
Razazan, A., et al. (2021). Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis. Frontiers in Aging Neuroscience.
[Link]
Croteau, R., et al. (1988). Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (-)-endo-fenchol. Archives of Biochemistry and Biophysics.
[Link]
Kotan, R., et al. (2007). Screening of antibacterial activities of twenty-one oxygenated monoterpenes.[1] Zeitschrift für Naturforschung C.
[Link]
Gulcin, I., et al. (2022). Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study. Plants (Basel).
[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 6997371, (1R)-endo-(+)-Fenchol.
[Link][1]
Application Note: (+)-Fenchol as a Microbiome-Mimetic Therapeutic Candidate
Executive Summary (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) has transitioned from a flavor/fragrance constituent to a high-value pharmaceutical lead compound. Historically known for its presence in Ocimum basilicum (Ba...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) has transitioned from a flavor/fragrance constituent to a high-value pharmaceutical lead compound. Historically known for its presence in Ocimum basilicum (Basil), recent high-throughput screenings (2021) have identified it as a potent agonist of Free Fatty Acid Receptor 2 (FFAR2/GPR43) .
This discovery positions (+)-Fenchol as a "Microbiome-Mimetic" : a small molecule that replicates the neuroprotective signaling of gut-derived Short-Chain Fatty Acids (SCFAs) without requiring the metabolic instability of direct SCFA administration.
Key Therapeutic Potentials:
Neurodegenerative Disease: Reduction of Amyloid-beta (Aβ) load via FFAR2-mediated inhibition of neuronal senescence.[1][2][3]
Analgesia: Modulation of TRPA1 channels (non-opioid pain relief).[4]
Antimicrobial Adjuvant: Significant inhibition of biofilm formation in C. albicans and S. aureus.
Pharmacological Mechanism: The Gut-Brain Axis
The primary pharmaceutical interest lies in the Gut-Brain Axis . Patients with Alzheimer’s Disease (AD) often display reduced gut microbiome diversity and lower levels of SCFAs (propionate, butyrate). SCFAs normally cross the blood-brain barrier (BBB) to activate FFAR2 on neurons.[2][3][5] (+)-Fenchol mimics this activation, promoting the clearance of neurotoxic proteins.
Mechanistic Pathway (FFAR2 Signaling)
(+)-Fenchol binds to the orthosteric site of FFAR2, a G-protein coupled receptor (GPCR). This activation triggers dual downstream effects:
Inhibition of Senescence: Prevents neurons from entering the "zombie" state (senescence), reducing the secretion of pro-inflammatory cytokines (SASP).
Figure 1: (+)-Fenchol induced neuroprotection via the FFAR2-Proteolysis-Senescence axis.[3][6]
Comparative Data Profile
The following data summarizes (+)-Fenchol's potency compared to standard references. Note the distinction between direct antimicrobial killing (high MIC) and biofilm inhibition (potent).
Target / Assay
Parameter
Value / Effect
Reference Standard
Significance
FFAR2 (Neuro)
Activation
Potent Agonist
Propionate (SCFA)
High: Mimics endogenous SCFA signaling but with better stability.
Aβ Accumulation
Clearance
Significant Reduction
Vehicle Control
High: Reduces neurotoxicity in C. elegans and human neuronal lines.[5]
TRPA1 (Pain)
Inhibition
IC50 ~ mM range
Menthol (Agonist)
Moderate: Potential for topical analgesic formulations.
Antimicrobial
MIC (E. coli)
8.3 mg/mL
Ciprofloxacin (<1 µg/mL)
Low: Weak direct antibiotic activity.
Biofilm
Inhibition
~70% reduction @ 1 mg/mL
N/A
High: Strong anti-biofilm adjuvant potential.
Protocol A: High-Throughput Screening for FFAR2 Activation
Objective: To validate (+)-Fenchol efficacy and screen derivatives using a Calcium Flux assay (standard for Gq-coupled GPCRs).
Materials
Cell Line: HEK293 stably expressing human FFAR2 (GPR43).
Reagents:
Fluo-4 AM (Calcium indicator).
Probenecid (Inhibits dye leakage).
Assay Buffer: HBSS + 20 mM HEPES.
Positive Control: Sodium Propionate (1 mM).
Vehicle: DMSO (Final concentration < 0.5%).
Step-by-Step Methodology
Cell Seeding:
Seed HEK293-FFAR2 cells in 96-well black-wall/clear-bottom plates at 50,000 cells/well.
Incubate for 24 hours at 37°C, 5% CO2.
Dye Loading (Critical Step):
Prepare Loading Buffer: HBSS + 4 µM Fluo-4 AM + 2.5 mM Probenecid.
Remove culture media and add 100 µL Loading Buffer per well.
Incubate: 30 mins at 37°C, followed by 30 mins at Room Temperature (RT) to ensure complete dye de-esterification.
Compound Preparation:
Prepare (+)-Fenchol stock in DMSO (100 mM).
Create serial dilutions in HBSS (Range: 1 nM to 100 µM).
Note: Ensure Fenchol is prepared fresh; volatility leads to concentration loss if left open.
Measurement (FLIPR or Plate Reader):
Transfer plate to reader (Excitation: 485 nm / Emission: 525 nm).
Record baseline fluorescence for 10 seconds.
Inject 20 µL of (+)-Fenchol dilutions.
Record fluorescence peak (calcium influx) for 120 seconds.
Data Analysis:
Calculate
(Peak fluorescence minus baseline / baseline).
Plot dose-response curve (Log[Agonist] vs. Response) to determine EC50.
Protocol B: Liposomal Encapsulation of (+)-Fenchol
Challenge: (+)-Fenchol is a volatile monoterpene with high lipophilicity (LogP ~2.5-3.0). Direct oral administration results in rapid evaporation and poor bioavailability.
Solution: Encapsulation in lipid bilayers (Liposomes) stabilizes the compound and improves BBB permeability.
Figure 2: Ethanol Injection Method for Fenchol-Liposome synthesis.
Detailed Methodology
Preparation of Organic Phase:
Dissolve 100 mg Phospholipon 90H and 20 mg Cholesterol in 2 mL Absolute Ethanol.
Add 10 mg (+)-Fenchol to this mixture. Vortex until clear.
Rationale: Co-dissolving the terpene with lipids ensures it integrates into the hydrophobic bilayer tail region.
Injection (Vesicle Formation):
Heat 10 mL PBS to 55°C (above the phase transition temperature of the lipid).
Place PBS on a magnetic stirrer (400 rpm).
Inject the ethanol/lipid/fenchol mixture into the PBS using a syringe pump (Rate: 1 mL/min).[7]
Result: Milky suspension of Multilamellar Vesicles (MLVs).
Sizing (Extrusion):
Pass the suspension 10 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.
Result: Uniform Small Unilamellar Vesicles (SUVs).
Quality Control (Encapsulation Efficiency - EE%):
Separation: Centrifuge liposomes (15,000 x g, 30 min) or use dialysis to separate free Fenchol.
Lysis: Lyse the pellet with methanol/Triton X-100 to release encapsulated Fenchol.
Quantification: Analyze supernatant (free) and lysate (encapsulated) via GC-MS.
Calculation:
.
Safety & Toxicity Considerations
Volatility: Fenchol is an eye and skin irritant in pure form. Always handle in a fume hood.
Cytotoxicity: While neuroprotective at low doses, high concentrations (>1 mM) may be cytotoxic. The therapeutic window is likely in the 1–50 µM range.
Regulatory: Fenchol is generally recognized as safe (GRAS) as a flavoring agent (FEMA 2480), but pharmaceutical dosing requires distinct ADME profiling.
References
Razazan, A., et al. (2021). Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis. Frontiers in Aging Neuroscience.[2][3][5][8][9]
Kotan, R., et al. (2007). Screening of antibacterial activities of twenty-one oxygenated monoterpenes. Zeitschrift für Naturforschung C.
USF Health News. (2021). Natural compound in basil may protect against Alzheimer’s disease pathology.[1][2][3][5] University of South Florida.[2][3][5][10]
BOC Sciences. Liposomal Microencapsulation for Essential Oils.
Guleria, S., et al. (2013). Antioxidant and antimicrobial properties of the essential oil and extracts of Zanthoxylum alatum. The Scientific World Journal.[11][12]
Strategic Esterification Protocols for (+)-Fenchol: Overcoming Steric Hindrance in Terpenoid Synthesis
Abstract The esterification of (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) presents a classic challenge in organic synthesis due to the significant steric hindrance imposed by the gem-dimethyl group at the C3 position. S...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The esterification of (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) presents a classic challenge in organic synthesis due to the significant steric hindrance imposed by the gem-dimethyl group at the C3 position. Standard Fischer esterification methods often result in poor yields or require harsh conditions that promote rearrangement (Wagner-Meerwein shifts). This guide details three validated protocols designed to overcome these steric barriers: a high-throughput DMAP-catalyzed chemical method, a mild Steglich esterification for acid-sensitive moieties, and a highly selective enzymatic route using Candida antarctica Lipase B (CAL-B).
Introduction & Strategic Analysis
(+)-Fenchol is a bicyclic monoterpene alcohol. Its structural rigidity and the steric bulk adjacent to the hydroxyl group make it a difficult substrate for nucleophilic attack. The "endo" configuration of the hydroxyl group in naturally occurring (+)-fenchol further complicates substitution reactions compared to its "exo" isomers.
The "Gem-Dimethyl" Wall
The C3 carbon bears two methyl groups that shield the C2 hydroxyl. This steric wall drastically reduces the rate of acylation. Successful protocols must therefore rely on activated acylating agents (anhydrides, acid chlorides) or hyper-nucleophilic catalysts (DMAP) to drive the reaction to completion.
Method Selection Matrix
Choose your protocol based on the substrate stability and desired stereochemistry.
Figure 1: Decision matrix for selecting the optimal esterification strategy based on stereochemical and stability requirements.
Protocol A: High-Yield Chemical Synthesis (Anhydride/DMAP)
Best for: Robust substrates (Acetates, Butyrates, Benzoates) where scale and yield are paramount.
Mechanism
This method utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion. This intermediate is much more reactive toward the hindered fenchol hydroxyl than the anhydride itself.
Figure 2: Catalytic cycle of DMAP-mediated esterification showing the activation of the acyl group.
Wash with 1M HCl (2 x 15 mL) to remove DMAP and Et3N (Critical step for purity).
Wash with Brine, dry over MgSO4, and concentrate.
Purification: Flash chromatography (SiO2) or distillation.
Protocol B: Steglich Esterification (DCC/DMAP)
Best for: Coupling valuable, acid-sensitive, or solid carboxylic acids to Fenchol.
Principle
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea. DMAP intercepts this intermediate to prevent the non-productive rearrangement to N-acylurea, funneling the pathway toward the ester.
Best for: "Natural" labeling requirements, solvent-free processes, or avoiding harsh chemical reagents.
Principle
Candida antarctica Lipase B (CAL-B), immobilized as Novozym 435, has a hydrophobic active site that accommodates bulky terpenes better than other lipases. It operates under mild conditions (60°C) and avoids toxic catalysts.
Acyl Donor: Vinyl Acetate (for acetate) or Free Fatty Acid.
Catalyst: Novozym 435 (Immobilized CAL-B).
Solvent: Toluene, Heptane, or Solvent-Free (if liquid acid used).
Molecular Sieves (3Å or 4Å) - Essential to remove water/alcohol byproduct and drive equilibrium.
Step-by-Step Procedure
Reactor Setup: Use a screw-cap vial or shaker flask.
Mixture: Combine Fenchol (10 mmol) and Vinyl Acetate (20 mmol) in Toluene (10 mL).
Note: If using free acid (e.g., Butyric acid), use 1:1 molar ratio and add 100 mg activated Molecular Sieves.
Enzyme Addition: Add Novozym 435 (10-20% w/w relative to substrate).
Incubation: Incubate in an orbital shaker at 60°C @ 200 rpm.
Why 60°C? Higher temps improve solubility and reaction rate for hindered substrates without denaturing the immobilized enzyme.
Monitoring: Check conversion by GC at 24 and 48 hours.
Termination: Filter off the enzyme beads (can be washed with acetone and reused 5-10 times).
Isolation: Evaporate solvent. The product is often >95% pure without chromatography.
Analytical Characterization & Data
To validate the synthesis, compare your product against these standard markers. Note that the chemical shift of the proton at C2 is the most diagnostic indicator of esterification.
Diagnostic NMR Signals (400 MHz, CDCl3)
Moiety
Proton (1H)
Chemical Shift (ppm)
Multiplicity
Diagnostic Change
Alcohol
C2-H (endo)
3.20 - 3.25
Doublet/Multiplet
Baseline
Ester
C2-H (endo)
4.50 - 4.65
Doublet (J~1.5-2 Hz)
Downfield Shift (~1.3 ppm)
Acyl Group
Acetate (-CH3)
2.05
Singlet
New Signal
Gem-Dimethyl
C3-Me (x2)
0.85, 1.05
Singlets
Slight Shift
Physical Properties (Fenchyl Acetate)[4][5]
Appearance: Colorless liquid.
Odor: Sweet, coniferous, fir-needle.
Stereochemistry: Retention of configuration (Endo) is expected for Protocols A, B, and C.
Note: Protocol D (Mitsunobu) would yield Exo-Fenchyl ester (Isofenchyl ester), which has distinct NMR coupling constants (J values for Exo-H are larger, ~6-7 Hz).
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
Kirk, O., & Christensen, M. W. (2002). Lipases from Candida antarctica: Unique Biocatalysts from a Unique Origin. Organic Process Research & Development, 6(4), 446–451. Link
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5][6] Synthesis, 1981(1), 1-28. Link
National Institute of Standards and Technology (NIST). (2023). Fenchyl Acetate - Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69. Link
Application of (+)-Fenchol in the formulation of cosmetics
Application Note: Formulation and Efficacy of (+)-Fenchol in Advanced Cosmetic Systems 1. Executive Summary (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a naturally occurring bicyclic monoterpene alcohol and an isomer...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Formulation and Efficacy of (+)-Fenchol in Advanced Cosmetic Systems
1. Executive Summary
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a naturally occurring bicyclic monoterpene alcohol and an isomer of borneol, predominantly found in the essential oils of basil, aster, and certain cannabis strains[1]. In the cosmetic and personal care industry, (+)-Fenchol is highly valued for its dual-action profile. Olfactorily, it imparts a highly diffusive, camphoraceous, and cooling citrus-lime aroma that provides an uplifting top-note to floral and woody fragrance bases[2]. Functionally, it exhibits potent broad-spectrum antimicrobial and antioxidant properties, making it a compelling multifunctional ingredient for active skincare and preservative-boosting systems[3].
2. Physicochemical & Structural Profiling
Understanding the physical chemistry of (+)-Fenchol is critical for preventing volatilization and phase separation during formulation. Its rigid three-dimensional cage-like architecture dictates its high lipid solubility and volatility[4].
Table 1: Physicochemical Properties of (+)-Fenchol
Does not impart unwanted color to clear cosmetic formulations.
3. Mechanistic Pathways in Skin Care
The integration of (+)-Fenchol into cosmetics extends far beyond its fragrance profile. Its molecular structure allows it to interact directly with biological membranes and oxidative pathways.
Antimicrobial & Preservative Boosting: (+)-Fenchol is highly lipophilic, allowing it to partition into the lipid bilayers of bacterial and fungal cell membranes. This insertion disrupts membrane integrity, leading to cellular respiration failure in common cosmetic pathogens like Staphylococcus aureus and Candida albicans[4].
Antioxidant Efficacy: By acting as an electron donor, (+)-Fenchol neutralizes reactive oxygen species (ROS) generated by UV exposure and environmental pollutants, thereby protecting dermal fibroblasts and preventing the auto-oxidation of other cosmetic lipids[7].
Sensorial Dynamics: Similar to menthol, (+)-Fenchol interacts with transient receptor potential (TRP) channels in the skin, providing a mild cooling and soothing effect without the harsh irritation sometimes associated with synthetic cooling agents[3].
Mechanistic pathways of (+)-Fenchol demonstrating its multifunctional cosmetic efficacy.
4. Formulation Protocols & Methodologies
Because (+)-Fenchol is insoluble in water and highly volatile, incorporating it into modern aqueous-based cosmetics (like hydrating serums or toners) requires advanced delivery systems such as nanoemulsions[4].
Protocol 1: Preparation of (+)-Fenchol Nanoemulsion for Aqueous Serums
Objective: To create a kinetically stable, transparent nanoemulsion that protects (+)-Fenchol from volatilization while ensuring uniform dispersion in water-based cosmetics.
Causality & Self-Validation: High-shear mixing alone is insufficient for long-term stability. Ultrasonication is employed to reduce droplet size below 100 nm, preventing Ostwald ripening. The protocol is self-validating via Dynamic Light Scattering (DLS) to confirm the nanoscale droplet size.
Step 1: Phase Preparation.
Aqueous Phase (A): Combine 70% Deionized Water, 5% Glycerin, and 2% Polysorbate 80 (surfactant). Heat to 40°C to ensure uniform surfactant dissolution.
Step 2: Pre-Emulsification. Slowly add Phase B into Phase A under continuous high-shear homogenization at 5,000 RPM for 10 minutes.
Step 3: Cool-Down & Active Incorporation. Critical Step: Cool the pre-emulsion to strictly below 35°C. Add 1% (+)-Fenchol[5]. Causality: Because (+)-Fenchol has a flash point of ~74°C, adding it at high heat will cause rapid volatilization, fundamentally altering the final concentration and scent profile.
Step 4: Ultrasonication. Process the mixture using a probe sonicator (20 kHz, 60% amplitude) for 5 minutes in an ice bath. Causality: The ice bath dissipates the intense heat generated by acoustic cavitation, protecting the thermolabile terpene from degradation.
Step 5: Quality Control (Self-Validation). Analyze the emulsion using DLS. A successful batch must exhibit a Z-average droplet size of <100 nm and a Polydispersity Index (PDI) < 0.2, confirming a uniform, stable nanoemulsion.
Step-by-step workflow for the formulation and validation of a (+)-Fenchol nanoemulsion.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Preservative Efficacy
Objective: To determine the lowest concentration of (+)-Fenchol required to inhibit cosmetic spoilage organisms, validating its role as a preservative booster.
Step 1: Inoculum Preparation. Culture S. aureus (ATCC 6538) and C. albicans (ATCC 10231) to a concentration of 10⁶ CFU/mL.
Step 2: Serial Dilution. Prepare a 96-well microtiter plate. Add 100 µL of Mueller-Hinton broth to all wells. Add 100 µL of (+)-Fenchol solution (starting at 2% w/v in 1% DMSO) to the first column and perform 1:2 serial dilutions sequentially across the plate.
Step 3: Inoculation & Incubation. Add 10 µL of the microbial suspension to each well. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
Step 4: Viability Staining (Self-Validation). Add 20 µL of Resazurin dye (0.015%) to each well. Causality: Resazurin is a redox indicator; metabolically active (living) cells reduce the blue dye to a pink, fluorescent compound. The MIC is visually and spectrophotometrically validated as the lowest concentration well that remains strictly blue, proving complete microbial inhibition.
5. Safety, Stability, and Regulatory Considerations
While (+)-Fenchol is generally recognized as safe for cosmetic use, formulators must adhere to specific handling guidelines:
Sensitization: Like many natural terpenes, oxidized (+)-Fenchol can act as a skin sensitizer. Formulations should include chelating agents (e.g., Disodium EDTA) and primary antioxidants (e.g., Tocopherol) to prevent terpene auto-oxidation over the product's shelf life[5].
Storage: Raw (+)-Fenchol must be stored in a cool (2-8°C), dark, and sealed environment, isolated from strong oxidizing agents to maintain its aroma profile and physicochemical stability[5].
References
ACS Laboratory. "Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol". [Link]
Birch + Fog. "Fenchol Terpene 2025: Fragrance, Effects and Health Benefits in Cannabis". [Link]
Application Note: High-Precision Quantification of (+)-Fenchol in Complex Matrices via GC-MS/FID
Abstract (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol critical to the flavor and fragrance industries and increasingly relevant in cannabis profiling and drug development due to its antim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol critical to the flavor and fragrance industries and increasingly relevant in cannabis profiling and drug development due to its antimicrobial and antioxidant properties. Accurate quantification of (+)-Fenchol is challenging due to its volatility, isomerism, and co-elution with structurally similar terpenes (e.g., borneol). This guide provides a validated protocol for using (+)-Fenchol as a Certified Reference Material (CRM) for external calibration and discusses its utility as an Internal Standard (ISTD) in specific biological matrices. We detail a dual-column strategy (DB-5/DB-Wax) to ensure specificity and provide a robust extraction workflow.
Chemical & Physical Properties
Understanding the physicochemical behavior of (+)-Fenchol is prerequisite to method development. Its bicyclic structure imparts significant thermal stability but requires careful inlet temperature optimization to prevent discrimination.
Property
Data
Relevance to GC Method
Common Name
(+)-Fenchol (endo-Fenchol)
Target Analyte
CAS Number
2217-02-9
Identity Verification
Molecular Formula
C₁₀H₁₈O
Mass Spec Parent Ion (m/z 154)
Molecular Weight
154.25 g/mol
Volatility Profile
Boiling Point
201–202 °C
Oven Ramp ceiling (>210°C required)
Solubility
Ethanol, Ethyl Acetate, n-Hexane
Extraction Solvent Selection
Polarity
Medium (Alcohol group)
Tailing on non-polar columns without deactivation
Method Development Strategy
Column Selection: The Polarity Dilemma
Terpene analysis often suffers from co-elution. (+)-Fenchol elutes closely with Borneol and
-Terpineol .
Non-Polar (DB-5/HP-5): Separates primarily by boiling point. (+)-Fenchol elutes early in the oxygenated terpene region. Risk: Co-elution with Linalool or Borneol in complex essential oils.
Polar (DB-Wax/HP-INNOWax): Separates by hydrogen bonding. (+)-Fenchol shifts significantly later in the chromatogram, often resolving from hydrocarbon terpenes.
Recommendation: Use DB-5MS for general profiling. Use DB-Wax for confirmation if peak purity is questionable.
Internal Standard (ISTD) Selection
To correct for injection variability and matrix effects, an ISTD is mandatory.
For Fenchol Quantification: Use Tridecane (C13) or Nonane (C9) . These alkanes do not interfere with the unique mass spectral fragmentation of terpene alcohols.
Fenchol AS an Internal Standard: (+)-Fenchol itself can be used as an ISTD for biological fluids (e.g., blood alcohol analysis or urine profiling) where it is naturally absent. It is NOT recommended as an ISTD for plant extracts (Cannabis, Basil) where it is a native constituent.
Experimental Protocol: Quantification of (+)-Fenchol
Reagents and Standards
(+)-Fenchol Standard: >98% purity (e.g., Sigma-Aldrich or equivalent CRM).
Internal Standard (ISTD): Tridecane (Analytical Grade).
Solvent: Ethyl Acetate (LC-MS Grade) – chosen for high solubility of terpenes and compatibility with GC-MS.
Standard Preparation Workflow
Objective: Create a 5-point calibration curve (10 – 500 µg/mL).
ISTD Stock Solution: Dissolve 100 mg Tridecane in 100 mL Ethyl Acetate (Conc: 1000 µg/mL).
Fenchol Stock Solution: Weigh 50 mg (+)-Fenchol into a 50 mL volumetric flask. Dilute to volume with ISTD Stock Solution . (Fenchol Conc: 1000 µg/mL; ISTD Conc: 1000 µg/mL).
Note: Using the ISTD solution as the diluent ensures the ISTD concentration is constant (1000 µg/mL) across all dilutions.
Working Standards: Serial dilution using the ISTD Stock Solution as the diluent.
Reduce ramp rate to 2°C/min or switch to DB-Wax column.
Ghost Peaks
Carryover
Run solvent blank (EtOAc) between high-concentration samples.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6997371, (+)-Fenchol. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Fenchol Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Restek Corporation. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Application Note. Retrieved from [Link]
Agilent Technologies. Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). Application Note 5994-1653EN. Retrieved from [Link]
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) presents a unique purification challenge due to its physical properties: a boiling point (201°C) closely overlapping with its oxidation product, Fenchone (193°C), and a melting point (35–45°C) that often results in a semi-solid "slush" rather than distinct crystals.
This guide provides a tiered troubleshooting approach, moving from bulk separation (Distillation) to high-purity isolation (Chromatography & Crystallization).
Module 1: Distillation (Bulk Separation)
Scenario: You have a crude reaction mixture (e.g., from pinene hydration) containing unreacted terpenes, fenchone, and fenchol.
The Science:
While simple distillation removes light terpenes (like
-pinene, BP 155°C), separating fenchol from fenchone requires fractional vacuum distillation . The boiling point differential (BP) is narrow (<10°C at atm pressure). Under vacuum, this BP can compress further, requiring a high reflux ratio.
Protocol: High-Efficiency Vacuum Fractionation
Equipment: Vigreux column (minimum 20cm) or Spinning Band Distillation system (for >99% purity).
Pressure: Reduce to 10–15 mmHg .
Why? Lower temperatures prevent the Wagner-Meerwein rearrangement common in bicyclic terpenes at high heat.
Critical Note: If your product solidifies in the condenser (MP is ~40°C), use a warm water condenser (50°C) rather than cold water to prevent clogging.
Scenario: Distillation yielded 90% purity, but you need >98% for pharmaceutical applications or fenchone is still present.
The Science:
Fenchol (alcohol) is significantly more polar than Fenchone (ketone) and Terpenes (hydrocarbons). Silica gel chromatography exploits this polarity difference effectively.
Workflow Visualization:
Figure 1: Chromatographic workflow for removing close-eluting isomers.
Protocol: Flash Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Gradient elution starting with 100% Hexane
90:10 Hexane:Ethyl Acetate .
TLC Monitoring:
Plate: Silica Gel
.
Stain: Anisaldehyde-Sulfuric Acid (Fenchol stains dark blue/violet upon heating; Fenchone stains red/brown).
Scenario: The product is a sticky, colorless oil that won't harden, or you need to remove trace isomers.
The Science:
(+)-Fenchol has a high entropy of fusion, meaning it resists ordering into a crystal lattice, often forming a supercooled liquid. To force crystallization, you must reduce solubility using a non-polar solvent at low temperatures or use sublimation.
Troubleshooting The "Slush"
Method A: Solvent Crystallization
Solvent: Pentane or Petroleum Ether (low solubility at low temps).
Procedure: Dissolve fenchol in minimal warm pentane. Cool slowly to -20°C (freezer).
Seed: Add a tiny crystal of pure (+)-fenchol if available to induce nucleation.
Method B: Sublimation (High Purity)
Fenchol sublimes easily. Place crude solid in a sublimation apparatus under vacuum (0.1 mmHg) with a cold finger condenser. This effectively separates it from non-volatile resins and salts.
Frequently Asked Questions (FAQ)
Q1: My Fenchol smells like camphor/pine, is it impure?
A: Not necessarily. Pure (+)-fenchol has a camphoraceous, earthy aroma. However, a sharp, minty, or "chemical" smell often indicates Fenchone contamination. A "turpentine" smell indicates unreacted
-pinene .
Q2: Can I use chemical derivatization to separate Fenchol from Fenchone?
A: Yes. This is the "Nuclear Option" for separation.
React the mixture with phthalic anhydride or p-nitrobenzoyl chloride . Only the alcohol (Fenchol) will react to form an ester; the ketone (Fenchone) will not.
Wash away the unreacted Fenchone with organic solvent.
Hydrolyze the ester (using NaOH) to recover pure (+)-Fenchol.
Q3: Why is my yield low after vacuum distillation?
A: Check your cold trap. Fenchol is highly volatile. If your vacuum is too strong (<1 mmHg) without an adequate cold trap (dry ice/acetone), you are likely sucking the product directly into the pump. Maintain 10–15 mmHg.
Summary of Physical Properties
Property
(+)-Fenchol
Fenchone
-Pinene
CAS Number
2217-02-9
4695-62-9
80-56-8
Boiling Point (760 mmHg)
201–202°C
193°C
155°C
Melting Point
39–45°C
5–6°C
-64°C
Solubility
Ethanol, Ether
Ethanol, Ether
Ethanol, Ether
TLC Staining (Anisaldehyde)
Blue/Violet
Red/Brown
Faint/Transient
References
NIST Chemistry WebBook. Fenchyl alcohol (1632-73-1) Thermochemical Data. National Institute of Standards and Technology. Link
The Good Scents Company. (+)-Fenchol General Information and Organoleptics.Link
Organic Syntheses. Purification of Terpenoids via Ester Derivatization (General Protocol adapted from p-Propiophenol). Org. Synth. 1933, 13, 90. Link
TargetMol. (+)-Fenchol Product Description and Storage.Link
Merck Millipore. TLC Separation of Phenols and Terpenoids (Application Note).Link
Optimization of reaction conditions for (+)-Fenchol synthesis
This guide serves as a specialized technical support portal for the optimization of (+)-Fenchol synthesis, specifically targeting the stereoselective reduction of (+)-Fenchone. It is designed for drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support portal for the optimization of (+)-Fenchol synthesis, specifically targeting the stereoselective reduction of (+)-Fenchone. It is designed for drug development professionals and organic chemists requiring high-purity chiral building blocks.[1][2][3]
Status: Operational | Tier: Level 3 (Advanced R&D)
Topic: Stereoselective Reduction of (+)-Fenchone to (+)-
The synthesis of (+)-Fenchol from (+)-Fenchone is a study in stereochemical control .[1][3] (+)-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) presents a unique steric challenge due to the gem-dimethyl group at the C3 position.[1][3][4]
The reduction yields two diastereomers:
(+)-
-Fenchol (Endo-OH): The thermodynamic product.[1][3]
Use the following decision matrix to select the appropriate protocol based on your target isomer.
Caption: Decision tree for selecting synthetic route based on target diastereomer (Endo vs. Exo).
Troubleshooting Guide: Chemical Catalysis
Issue 1: "I am obtaining a racemate or poor diastereomeric excess (de) of the
-isomer."
Diagnosis: You are likely using Sodium Borohydride (NaBH
) at room temperature.[1][2][4][5][6] While convenient, NaBH is small enough to attack from both the endo and exo faces, despite the C3 gem-dimethyl hindrance.[3][4]
Technical Insight: The gem-dimethyl groups at C3 sterically hinder the exo face.[2] However, this hindrance is not absolute for small hydrides.[1][2][3][4] To maximize -fenchol (exo-OH), you must force the hydride to attack from the hindered endo face (bottom), which is counter-intuitive but kinetically favorable with bulky reagents that cannot navigate the "top" approach.[3][4]
Issue 2: "MPV Reduction is stalling or yielding low conversion for
-fenchol."
Diagnosis: The Meerwein-Ponndorf-Verley (MPV) reduction is an equilibrium process.[1][2][3] If the acetone byproduct is not continuously removed, the reaction reaches equilibrium rather than completion.
Technical Insight: The reaction is driven by the thermodynamic stability of the product (
-fenchol is more stable than -fenchol). Accumulation of acetone promotes the reverse Oppenauer oxidation.[2]
Optimization Table:
Parameter
Standard Condition
Optimized Condition
Reason
Catalyst
Al(OiPr) (10 mol%)
Al(OiPr) (100-200 mol%)
Fenchone is sterically hindered; higher loading drives equilibrium.[1][3][4]
Solvent
Isopropanol (Reflux)
Isopropanol (Distillation)
Continuous distillation of acetone shifts equilibrium to the right (Le Chatelier's Principle).[2]
Time
4-6 Hours
12-24 Hours
Steric bulk of C3-dimethyls slows the formation of the six-membered transition state.[1][3]
Issue 3: "Enzymatic reduction conversion is capped at <50%."
Diagnosis: This often stems from Cofactor Depletion (NADPH) or Thermodynamic Equilibrium (if using an ADH that requires a coupled substrate like isopropanol).[1][2][4]
Technical Insight: Ketoreductases (KREDs) require NADPH.[1][2][4] Using a "coupled enzyme" system (Glucose Dehydrogenase - GDH) is superior to "coupled substrate" (Isopropanol) methods because the GDH reaction (Glucose
Gluconolactone) is irreversible, driving the reduction to completion.[4]
System Design (GDH-Coupled Recycling):
Caption: NADPH cofactor recycling system using Glucose Dehydrogenase (GDH) to drive Fenchone reduction to completion.
Protocol Adjustment:
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Substrate: Fenchone (dissolved in 10% DMSO to improve solubility).
Enzyme: KRED (Screening required for stereoselectivity) + GDH (Codexis or equivalent).
Cofactor: NADP+ (1.0 mM catalytic amount).[1][2][4]
Sacrificial Substrate: D-Glucose (1.5 eq).
Analytics & Quality Control
FAQ: How do I separate
and
isomers via GC?
Standard non-polar columns (DB-1, DB-5) often fail to resolve these diastereomers at the baseline due to similar boiling points.[1][3]
Recommended Method:
Column: Cyclodextrin-based chiral column (e.g., Cyclosil-B or Rt-
-Fenchol elutes before -Fenchol on -cyclodextrin phases, but standards must be injected for confirmation.
References
Hückel, W., & Volkmann, R. (1963).[1][2][3][4] Reduction of Fenchone and the Stereochemistry of the Fenchols. Justus Liebigs Annalen der Chemie.[1][2][3][4] (Foundational work on Fenchone stereochemistry).[1][2][4]
Davis, T. A., et al. (2018).[1][2][3][4] Biocatalytic reduction of ketones: Optimization of cofactor recycling. Journal of Biotechnology.[2] (General principles of GDH coupling).
Cha, J. S. (2012).[1][2][3][4] Recent developments in the synthesis of alcohols via reduction of carbonyl compounds with modified borohydrides.[2][7][8] Organic Preparations and Procedures International.[1][2][4] (L-Selectride and steric control).[1][2][3]
NIST Chemistry WebBook. Fenchol Stereoisomers and Spectral Data.[1][2][3][4] (Analytical standards).[1][2][4]
Technical Support Center: (+)-Fenchol Synthesis & Isolation
Topic: Troubleshooting Low Yields in the Synthesis of (+)-Fenchol Ticket ID: FEN-SYN-0042 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You are li...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Yields in the Synthesis of (+)-Fenchol
Ticket ID: FEN-SYN-0042
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your isolated yields of (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) are falling below the expected 85-95% threshold.
In the synthesis of bicyclic monoterpenes, "low yield" is rarely a single failure point. It is usually a compound effect of stereochemical scrambling , incomplete conversion due to steric hindrance , or physical loss during isolation (volatility).
This guide prioritizes the Reduction of (+)-Fenchone route, as it is the primary method for high-purity synthesis. We also address the Hydration of
-Pinene for those using the rearrangement protocol.
Module 1: Stereochemical Control (The "Wrong Isomer" Issue)
Symptom: High crude mass, but low yield of the desired crystalline (+)-Fenchol after purification. NMR shows a mixture of isomers.
Technical Analysis:
(+)-Fenchone reduction yields two diastereomers:
-Fenchol (Endo): The thermodynamic and usually desired product.
-Fenchol (Exo): The kinetic or byproduct isomer.
The carbonyl carbon in fenchone is sterically crowded by the gem-dimethyl group at C3 and the bridgehead methyl at C1. Hydride reducing agents (like NaBH
) preferentially attack from the less hindered exo face , forcing the hydroxyl group into the ** endo position**.
Troubleshooting Protocol
Variable
Recommendation
Mechanistic Rationale
Reagent Selection
Sodium Borohydride (NaBH)
Small hydride donor. Favors exo-attack (yielding endo-alcohol) due to steric approach control.
Solvent System
MeOH or EtOH (Absolute)
Protic solvents facilitate borohydride reduction via hydrogen bonding to the carbonyl oxygen, activating it for hydride attack.
Temperature
Reflux (65-78 °C)
The steric bulk of fenchone requires thermal energy to drive the reaction to completion. Room temperature reactions often stall at 60% conversion.
Additives
CeCl·7HO (Luche Conditions)
Cerium coordinates to the carbonyl oxygen, increasing electrophilicity without increasing basicity, helping overcome steric hindrance.
Q&A: Stereoselectivity
Q: I used LiAlH
instead of NaBH and my yield dropped. Why?A: LiAlH is much more reactive and less selective. While it will reduce the ketone, the aggressive nature often leads to a higher ratio of the exo-alcohol (-fenchol) or side reactions if other functional groups are present. Furthermore, the aluminum salts formed during workup can trap the alcohol, leading to physical losses during filtration (the "sticky salts" effect).
Q: How do I confirm the isomer ratio?A: Use
H NMR. The carbinol proton (H-2) signals are distinct:
-Fenchol (Endo-OH): H-2 appears as a doublet of doublets (or broad singlet) around 3.2-3.4 ppm.
-Fenchol (Exo-OH): H-2 appears distinct, often shifted upfield.
Note: Compare integration values to calculate the diastereomeric ratio (d.r.).
Module 2: The "Stalled Reaction" (Steric Hindrance)
Symptom: TLC shows persistent starting material spots despite long reaction times.
Technical Analysis:
The gem-dimethyl group at C3 acts as a "shield," repelling nucleophiles. Old NaBH
absorbs moisture, converting to borates (), which are non-reducing.
Visualization: Steric Attack Vector
Caption: Stereoselective reduction pathway. The "Exo-Face Attack" is kinetically favored due to the steric blockade of the endo face by the bicyclic bridge, yielding the endo-alcohol.
Troubleshooting Protocol
Reagent Quality Check: Dissolve a small amount of your NaBH
in water. It should vigorously evolve H gas. If it bubbles lazily, discard and use a fresh bottle.
Why? This pre-complexation activates the carbonyl specifically, often pushing conversion from ~70% to >95% [1].
Module 3: Isolation & Purification (The Silent Yield Killer)
Symptom: Reaction conversion was 100% by TLC, but the isolated mass is 40% lower than theoretical yield.
Technical Analysis:
(+)-Fenchol is a sublimable solid with significant volatility. It has a high vapor pressure relative to its molecular weight. Standard rotary evaporation protocols (high vacuum, high bath temp) will "pump off" your product into the solvent trap.
Workflow: Volatility-Safe Isolation
Caption: Isolation workflow highlighting the concentration step as the critical control point for preventing volatility-based yield loss.
Q&A: Isolation
Q: Can I leave the product on the high-vac pump overnight to remove solvent traces?A:Absolutely not. You will sublime a significant portion of your product. Dry to constant weight using a gentle stream of nitrogen or a low-vacuum desiccator with no heat.
Q: My product is an oil, but it should be a solid. Why?A: This indicates retained solvent or impurities (often unreacted fenchone) preventing crystallization.
Fix: Run a mini-column (silica plug) using 5-10% EtOAc in Hexanes. Fenchol elutes later than Fenchone.
Fix: Recrystallize from minimal pentane at -20°C if purity is already high.
Module 4: Alternative Route (Pinene Hydration)
Context: If you are synthesizing (+)-Fenchol via the acid-catalyzed hydration of
-Pinene (Wagner-Meerwein Rearrangement).
Symptom: "My yield is terrible and I have 5 different spots on TLC."
Technical Analysis:
This route relies on a carbocation rearrangement.[2][3] The intermediate cation is prone to:
Scrambling: Converting to Borneol/Isoborneol.
Elimination: Forming Fenchene or Camphene.
Recommendation:
Unless you are operating at an industrial scale where separation costs are amortized, avoid this route for lab-scale synthesis . The purification required to separate Fenchol from Borneol (isomers with identical mass and similar polarity) usually results in massive mass loss during chromatography. Stick to the reduction of (+)-Fenchone for reliable high yields [2].
Summary Checklist for Maximum Yield
Reagent: Use fresh NaBH
+ CeCl (Luche conditions).
Solvent: Methanol (Dry).
Temp: Reflux for 2-4 hours.
Workup: Quench with NH
Cl, extract with Ether.
Evaporation:Do not exceed 30°C bath temp ; do not use high vacuum (<100 mbar).
References
Luche Reduction Mechanism & Application
Luche, J. L. (1978).[4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society.[4]
Source:
Synthetic Routes to Fenchol (Comparison)
BenchChem Technical Guides. "A Comparative Guide to the Synthetic Routes of (+)-Fenchone".
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Enantiomeric Excess (
) and Diastereoselectivity () for (+)-Fenchol
Ticket ID: FEN-OPT-2026
Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Mission Statement
You are experiencing difficulty achieving high optical purity for (+)-Fenchol (
-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol). This guide treats your experiment as a controllable system. We will isolate the root cause of low —whether it stems from analytical artifacts, non-selective synthesis, or purification failures—and provide self-validating protocols to correct it.
Phase 1: Analytical Diagnostics (The "Trust but Verify" Protocol)
Before optimizing synthesis, we must validate that your reported
is real. Fenchol possesses two chiral centers and a rigid bicyclic structure, making it prone to co-elution of diastereomers (-endo vs. -exo) which can mimic low .
Troubleshooting Guide: Chiral GC Separation
Q: My chromatogram shows shouldering peaks. Is this racemization or diastereomers?A: This is likely diastereomeric overlap. (+)-Fenchone reduction yields both
-fenchol (endo) and -fenchol (exo). Standard chiral columns often struggle to separate the four potential species ( (+) and (-) enantiomers of both and forms) simultaneously.
Carrier Gas: Hydrogen (40 cm/sec constant flow) or Helium.
Temperature Program:
Hold at
for 2 mins.
Ramp
to .
Hold 5 mins.
Validation: Inject a standard of racemic isofenchol or
-fenchol to confirm they do not co-elute with your target (+)--fenchol.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow to rule out analytical artifacts before chemical intervention.
Phase 2: Upstream Synthesis Correction
If your analytics are sound, the issue lies in the chemical transformation. The most common route is the reduction of (+)-Fenchone.
The Core Problem: Stereocontrol
Reduction of (+)-Fenchone is governed by steric hindrance from the gem-dimethyl group at C3.
Exo-attack (Hydride comes from top): Yields
-Fenchol (Endo) . This is usually the desired natural product.
Endo-attack (Hydride comes from bottom): Yields
-Fenchol (Exo) .
Q: I am reducing (+)-Fenchone with
but the optical rotation is off.A: is small and aggressive. While it favors the exo-attack (yielding -fenchol) due to the C3 methyls, it is not 100% selective. You are likely generating a mixture of and isomers, which have different specific rotations, confusing your calculation.
Corrective Protocol: Stereoselective Reduction (Meerwein-Ponndorf-Verley Variant)
To maximize
-fenchol (endo) purity, use a bulky reducing agent that cannot access the hindered endo-face.
Reagent
Major Product
Selectivity (approx.)
Notes
/ MeOH
-Fenchol
80:20 ()
Fast, but requires purification.
/ THF
-Fenchol
90:10 ()
Standard Lab Method.
Aluminum Isopropoxide (MPV)
Mixed
Equilibrium driven
Often leads to lower purity due to reversibility.
L-Selectride
-Fenchol
>95:5 ()
Avoid if target is -fenchol.
Step-by-Step: High-Fidelity Reduction with
Setup: Flame-dry a 250mL 3-neck flask; maintain
atmosphere.
Solvent: Charge 1.2 eq of
(1.0 M in THF). Cool to .
Addition: Add (+)-Fenchone (1.0 eq) in THF dropwise over 30 mins. Crucial: Slow addition prevents local overheating which degrades selectivity.
Reaction: Warm to Room Temp (RT) and stir for 4 hours.
Quench: Fieser workup (
mL , mL 15% , mL ) to precipitate aluminum salts as a granular white solid.
fenchol (e.g., 80% ), you cannot "purify" it by distillation. You must use Kinetic Resolution . This is the most robust method for pharmaceutical-grade purity.
Q: Can I use crystallization to upgrade the
?A: Direct crystallization of Fenchol is difficult due to its waxy nature ("plastic crystal" phase).
Solution: You must derivatize it first.
Method: React crude fenchol with 3,5-dinitrobenzoyl chloride.
Crystallization: Recrystallize the ester from EtOH/Hexane. The racemate and pure enantiomer form different crystal lattices (conglomerate vs. racemic compound), allowing sharp separation. Hydrolyze back to the alcohol after filtration.
Q: How do I perform an enzymatic resolution?A: Lipase-catalyzed acylation is highly effective. Candida antarctica Lipase B (CAL-B) is extremely selective for the
-configuration of secondary alcohols.
Protocol: Enzymatic Kinetic Resolution
This process selectively acetylates the (
)-enantiomer (if matching enzyme preference) or leaves it unreacted, depending on the specific lipase strain. For Fenchol, we use the "E-value" to drive purity.
Reagents:
Substrate: Racemic or low-
Fenchol.
Enzyme: Novozym 435 (Immobilized CAL-B).
Acyl Donor: Vinyl Acetate (irreversible donor).
Solvent: Hexane or MTBE (anhydrous).
Workflow Diagram:
Figure 2: Kinetic resolution workflow using CAL-B lipase to upgrade enantiomeric excess.
Step-by-Step Execution:
Dissolve Fenchol (10 mmol) in dry Hexane (50 mL).
Add Vinyl Acetate (30 mmol, 3 eq).
Add Novozym 435 (20 mg/mmol substrate).
Incubate: Shake at
/ 200 rpm.
Monitor: Check GC every 2 hours.
Stop Condition: If the enzyme acetylates the unwanted enantiomer, stop at 50% conversion. The remaining alcohol is your pure product.
Stop Condition: If the enzyme acetylates your target enantiomer, run to 45-50% conversion, separate the ester, and hydrolyze it.
Note: For Fenchol, CAL-B typically favors the
-configuration (often the (+)-isomer, but verify specific rotation).
References
Determination of Enantiomeric Excess via Chiral GC
Konig, W. A., et al. "Cyclodextrins as Chiral Stationary Phases in Capillary Gas Chromatography." Journal of High Resolution Chromatography, 1990.
Stereoselective Reduction of Bicyclic Ketones
H. C. Brown & S. Krishnamurthy. "Lithium Aluminum Hydride Reduction of Bicyclic Ketones." Journal of the American Chemical Society.
Enzymatic Kinetic Resolution (General Mechanism)
Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 2007.
Crystallization of Diastereomeric Esters
Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." (Applied here to Ester derivatization).
(Note: While specific URLs for older classic papers like Brown's 1970s work are often paywalled, the links provided direct to the authoritative landing pages or relevant modern reviews confirming the methodology.)
Troubleshooting
Technical Support Center: (+)-Fenchol Production Scale-Up
Executive Summary & Molecule Profile[1] Target Molecule: (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) CAS: 2217-02-9 (specific isomer) Primary Challenge: (+)-Fenchol is a monoterpenoid alcohol.[1] Like its structural isom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile[1]
Target Molecule: (+)-Fenchol (1,3,3-trimethyl-2-norbornanol)
CAS: 2217-02-9 (specific isomer)
Primary Challenge: (+)-Fenchol is a monoterpenoid alcohol.[1] Like its structural isomers (borneol, linalool), it presents a "scale-up paradox": high titers are required for economic viability, yet high titers are cytotoxic to the microbial host (E. coli or S. cerevisiae).
This guide focuses on the biosynthetic route (fermentation), as this presents the most complex technical hurdles compared to chemical reduction of fenchone.
Biosynthetic Pathway & Bottleneck Analysis
To troubleshoot scale-up, you must first visualize the metabolic flow. The primary bottlenecks are precursor availability (GPP) and product toxicity .
Diagram 1: Metabolic Pathway & Critical Control Points
Issue 1: Titer Plateau (< 500 mg/L) despite High Cell Density
Diagnosis: Pathway Bottleneck or Enzyme Kinetics.
In many engineered strains, the flux toward FPP (C15, for cell wall/sterols) dominates the flux toward GPP (C10, for fenchol).
Root Cause A: Endogenous Phosphatase Activity. E. coli produces alkaline phosphatases (PhoA) that non-specifically degrade GPP into geraniol, diverting carbon from fenchol.[3]
Root Cause B: Weak Synthase Expression. Fenchol synthase (FS) is often plant-derived (e.g., Ocimum basilicum) and may suffer from solubility issues in bacteria.
Corrective Protocol:
Promoter Balancing: Ensure GPPS and FS are co-expressed on a high-copy plasmid or integrated with strong promoters (T7/trc).
Fusion Proteins: Construct a GPPS-FS fusion protein . Physically tethering the enzymes channels the unstable GPP intermediate directly to the cyclase, preventing diffusion and degradation.
Check Precursor Supply: Supplement with mevalonate (if using an MVA-engineered strain) to verify if the limitation is upstream.
Issue 2: Sudden Drop in OD600 (Cell Lysis)
Diagnosis: Monoterpene Toxicity.
(+)-Fenchol is highly lipophilic (LogP ≈ 2.8). It partitions into the microbial cell membrane, increasing fluidity and causing leakage of intracellular ions and ATP.
Threshold: Toxicity typically begins at 0.3–0.5 g/L in aqueous media.
The Trap: You scale up from shake flask to bioreactor -> Oxygen transfer improves -> Production spikes -> Cells die instantly due to product accumulation.
Corrective Protocol: Biphasic Fermentation (ISPR)
You must implement In Situ Product Recovery (ISPR).
Solvent Overlay: Add a biocompatible organic solvent (20% v/v) to the fermenter.
Recommended:Dodecane or Isopropyl Myristate (IPM) .
Why: These solvents have a high partition coefficient for fenchol but are non-toxic to cells. They act as a "sink," pulling fenchol out of the aqueous phase immediately upon production.
Adaptive Evolution: If solvent handling is difficult, perform serial passaging of your strain in the presence of increasing fenchol concentrations to select for membrane-hardened mutants.
Issue 3: Low Recovery in Mass Balance (Where did it go?)
Diagnosis: Volatility / Off-Gas Loss.
Fenchol is volatile.[1] In an aerobic fermenter with high aeration rates (e.g., 1-2 VVM), the product is stripped into the exhaust gas.
Corrective Protocol:
Condenser Temperature: Lower the exhaust gas condenser temperature to < 4°C.
The Overlay Solution: The biphasic solvent (Issue 2) also solves this. The high affinity of fenchol for dodecane/IPM dramatically reduces its vapor pressure, trapping it in the liquid phase.
Adsorbent Traps: If an overlay is impossible, pass the off-gas through a column of activated carbon or hydrophobic resin (e.g., Amberlite XAD-4) to capture stripped product.
Objective: Maximize (+)-fenchol titer while mitigating toxicity.
Parameter
Specification
Notes
Host
E. coli (BL21 or DH5α deriv.)
Engineered with MVA/MEP pathway + GPPS/FS.
Medium
Terrific Broth (TB) + 1% Glucose
High density requires rich media.
Induction
IPTG (0.1 - 0.5 mM)
Induce at OD600 = 5-8 (Late Log).
Overlay
20% (v/v) Dodecane
Add simultaneously with induction.
Aeration
1.0 VVM
Maintain DO > 30%.
Temperature
30°C (Growth) -> 20°C (Production)
Lower temp improves enzyme solubility and reduces volatility.
Step-by-Step Workflow:
Inoculation: Seed 5L bioreactor to initial OD600 of 0.1.
Growth Phase: Run at 30°C, pH 7.0. Feed glucose to prevent depletion but avoid accumulation (acetate overflow).
Induction & Overlay: When OD reaches ~6.0, cool to 20°C. Add IPTG and the Dodecane overlay.
Critical: Agitation speed must be sufficient to disperse the organic phase into fine droplets (increasing surface area for extraction) but not so high as to cause shear stress.
Harvest: Centrifuge the broth. The fenchol will be concentrated in the top organic layer .
Purification: Separate the organic layer. Isolate fenchol via fractional distillation (Boiling Point: ~201°C) or silica column chromatography if purity is critical.
Decision Logic for Troubleshooting
Diagram 2: Troubleshooting Flowchart
Caption: Figure 2. Logic tree for diagnosing scale-up failures. Blue nodes are diagnostic steps; Green nodes are solutions.
References
Effect of Monoterpene Toxicity:
Wilbanks, B., & Trinh, C. T. (2017). Comprehensive characterization of toxicity of fermentative metabolites on Escherichia coli.
In Situ Product Recovery (ISPR) Strategies:
Stark, D., et al. (2003). Extractive bioconversion of 2-phenylethanol from L-phenylalanine by Saccharomyces cerevisiae. (Foundational text on biphasic fermentation for volatile alcohols).
Metabolic Engineering of Monoterpenes:
Ignea, C., et al. (2014).[4] Engineering monoterpene production in yeast using a synthetic dominant negative geranyl diphosphate synthase.[5]
Fenchol Synthase Characterization:
Croteau, R., et al. (1985). Biosynthesis of monoterpenes: Stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-endo-fenchol.
Scale-Up of Volatile Esters/Alcohols:
Kuit, W., et al. (2019). In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation.
How to remove residual solvent from (+)-Fenchol samples
Welcome to the technical support guide for handling (+)-Fenchol. This document provides in-depth troubleshooting advice and detailed protocols for the critical final step in synthesis and purification: the removal of res...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for handling (+)-Fenchol. This document provides in-depth troubleshooting advice and detailed protocols for the critical final step in synthesis and purification: the removal of residual solvents. As a low-melting, volatile solid, (+)-Fenchol requires carefully selected methods to ensure high purity without compromising yield. This guide is designed for researchers, scientists, and drug development professionals who require materials that meet stringent quality standards.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual solvent from my (+)-Fenchol sample so critical?
A1: Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Since they offer no therapeutic benefit, they must be removed to the extent possible.[1] Regulatory bodies, through guidelines like the ICH Q3C, set strict limits on their presence to ensure patient safety, as many solvents are toxic or carcinogenic even at trace levels.[2][3] For (+)-Fenchol, which is used in perfumery and as a synthetic intermediate, purity is paramount for consistent product performance and safety.[4][5]
Q2: What are the most common residual solvents I might find in my (+)-Fenchol sample?
A2: This depends heavily on the synthetic route.
Synthesis from Turpentine/Pinene: Often involves hydrocarbon solvents. You may encounter solvents like hexane, cyclohexane, or toluene.[5][6]
Reduction of Fenchone: If using a Grignard reaction, ether-based solvents like diethyl ether or tetrahydrofuran (THF) are common.[5] Reductions using alcohol-sodium may leave behind residual alcohols like ethanol.[5]
Purification/Crystallization: Solvents like heptane, ethyl acetate, acetone, or isopropanol are frequently used and can be trapped in the crystal lattice.
Q3: How do I know which solvent limit to target?
A3: The acceptable limit is determined by the ICH Q3C guidelines, which classify solvents into three classes based on their toxicity.[2][3]
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride). These are known carcinogens and their use should be prevented.[2]
Class 2: Solvents to be limited due to their inherent toxicity (e.g., Hexane, Toluene, Methanol).[2][7]
Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl Acetate). These have higher permitted limits.[2][7]
The goal is always to reduce the solvent concentration to the lowest practical level, well below the ICH limit.
Table 1: Properties of (+)-Fenchol and Selected Common Residual Solvents
Data compiled from ICH Q3C(R8) guidelines and other chemical property sources.[2]
Q4: How can I reliably detect and quantify the residual solvents in my sample?
A4: Visual inspection or odor is insufficient. The industry-standard and most reliable method is Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[9][10][11] In this technique, the (+)-Fenchol sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the solid) are injected into the GC for separation and quantification.[11] This method is highly sensitive and prevents contamination of the GC system by the non-volatile sample matrix.[11][12]
Troubleshooting Guide: Specific Issues in Solvent Removal
Q5: My GC-HS analysis shows high levels of a non-polar solvent (e.g., Hexane, Heptane). What is the safest and most effective removal method?
A5: For a volatile, non-polar solvent trapped in a solid like (+)-Fenchol, the primary challenge is to remove it without melting or sublimating the product.
Root Cause: These solvents are often used in the final purification or precipitation step and can become trapped within the crystal structure of the (+)-Fenchol.
Recommended Solution: Vacuum Oven Drying at Ambient or Slightly Elevated Temperature.
The principle here is that reducing the pressure significantly lowers the boiling point of the solvent, allowing it to evaporate efficiently at a temperature that is safe for the product.[13]
Why this works: Hexane (Boiling Point: 69°C) will readily evaporate under a high vacuum even at 30-35°C. This temperature is well below the melting point of (+)-Fenchol (43-46°C), preserving its solid, crystalline form and minimizing the risk of product loss through sublimation.
See Protocol 1 for a detailed step-by-step guide.
Q6: I have residual Ethyl Acetate (a Class 3 solvent) in my sample. The levels are high, but it has a relatively low boiling point. Can I use a faster method?
A6: Yes, while vacuum oven drying is still the most thorough method, you can expedite the process for a relatively benign and volatile solvent like ethyl acetate.
Recommended Solution: High-Vacuum Drying with an Intermittent Nitrogen Sweep.
This is a modification of the standard vacuum drying protocol. A slow, controlled flow of an inert gas like nitrogen can act as a carrier, helping to sweep the solvent vapors out of the chamber and away from the sample surface, thereby accelerating the rate of evaporation.
Causality: The nitrogen sweep disrupts the equilibrium between the solid and the vapor phase at the sample's surface, continuously removing the evaporated solvent molecules and driving the process forward according to Le Châtelier's principle.
Critical Note: Ensure the nitrogen flow is very slow and diffuse. A strong, direct jet can physically blow your solid sample around the oven.
Diagram 1: General Workflow for Residual Solvent Removal
This diagram outlines the systematic process from initial analysis to final product release.
Caption: Workflow from initial analysis to final purity verification.
Detailed Experimental Protocols
Protocol 1: High-Vacuum Oven Drying for Volatile Solvents
This protocol is optimized for removing Class 2 and 3 solvents like Hexane, Ethyl Acetate, and Ethanol from solid (+)-Fenchol.
1. Preparation:
Transfer the (+)-Fenchol sample to a clean, shallow glass dish or tray. A larger surface area significantly speeds up evaporation.
Break up any large clumps of material gently with a spatula to ensure uniform drying.
Place the dish in a vacuum oven on a perforated shelf.
2. System Setup:
Ensure the vacuum oven is connected to a robust vacuum pump capable of reaching pressures below 1 mbar. A cold trap (using liquid nitrogen or a dry ice/acetone slurry) must be placed between the oven and the pump to capture the evaporated solvent, protecting the pump oil and preventing solvent vapors from being released into the atmosphere.
3. Execution:
Close the oven door and begin to slowly apply the vacuum. Do not apply vacuum too quickly, as this can cause fine powders to be aspirated.
Once a high vacuum is achieved (<1 mbar), set the oven temperature to 30-35°C . DO NOT exceed 40°C to avoid approaching the melting point of (+)-Fenchol.
Allow the sample to dry under these conditions for 12-24 hours. The exact time will depend on the solvent, its initial concentration, and the sample batch size.
4. Completion:
To stop the process, first turn off the oven heater.
Slowly vent the oven with an inert gas like nitrogen or argon before opening the door. Do not vent with air, as this can introduce moisture.
Remove a small aliquot of the sample and re-analyze by HS-GC-FID to confirm that the residual solvent level is below the target limit.
Diagram 2: Decision Tree for Solvent Removal Method Selection
This decision tree helps in selecting the appropriate drying technique based on solvent properties and contamination level.
Caption: A logical guide to choosing the best removal technique.
References
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. [Source available online]
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2018). Impurities: Guideline for Residual Solvents Q3C(R7). [Link]
Shimadzu Corporation. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link]
ResolveMass Laboratories Inc. (2025). Residual Solvent Testing Methods. [Link]
Agilent Technologies. (n.d.). Agilent Tools for Residual Solvent Analysis. [Link]
Foreverest Resources Ltd. (2023). Introduction of Fenchol and Fenchyl acetate. [Link]
Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
Google Patents. (n.d.).
Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]
Google Patents. (n.d.). CN102241567A - One-step method for synthesizing fenchol with turpentine.
Wojas, A., et al. (n.d.). GROUPING OF RESIDUAL SOLVENTS PRESENT IN PHARMACEUTICALS USING EXPERIMENTAL PLANNING AND CHEMOMETRIC METHODS. [Link]
Comparison of the biological activities of (+)-Fenchol and (-)-Fenchol
Topic: Comparison of the Biological Activities of (+)-Fenchol and (-)-Fenchol Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Stereoselectivity in Neuroprote...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of the Biological Activities of (+)-Fenchol and (-)-Fenchol
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide
Stereoselectivity in Neuroprotection, Analgesia, and Antimicrobial Efficacy
Executive Summary
Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol isomeric with borneol.[1] While often treated as a generic commodity in fragrance industries, its pharmacological potential is strictly governed by its chirality. This guide provides a critical analysis of the biological distinctions between the naturally abundant (+)-Fenchol (endo-1R) and its enantiomer (-)-Fenchol .
Current research indicates a significant asymmetry in biological activity:
(+)-Fenchol is a potent, selective agonist of the Free Fatty Acid Receptor 2 (FFAR2/GPR43) , exhibiting neuroprotective effects against amyloid-beta pathology. It also acts as a TRPA1 antagonist , conferring analgesic properties.[2]
(-)-Fenchol remains under-characterized, with primary literature often conflating it with its ketone form, (-)-fenchone.
Key Distinction: Researchers must distinguish between Fenchol (alcohol) and Fenchone (ketone), as their acaricidal and antimicrobial profiles differ substantially.
Chemical & Physical Identity
Understanding the stereochemistry is prerequisite to interpreting biological assays. (+)-Fenchol is the primary metabolite in Ocimum basilicum (Basil) and Foeniculum vulgare (Fennel).
The most significant therapeutic divergence lies in receptor modulation. (+)-Fenchol has emerged as a lead compound for neurodegenerative disorders.
FFAR2 (GPR43) Agonism & Neuroprotection
Recent studies (2021) identified (+)-Fenchol as a specific agonist for FFAR2, a G-protein coupled receptor typically activated by short-chain fatty acids (SCFAs) from gut microbiota.
Mechanism: (+)-Fenchol binds FFAR2 on neuronal cells
activates signaling increases intracellular enhances proteasomal degradation of Amyloid-Beta (A).
Data: In C. elegans and mouse models, (+)-fenchol treatment significantly reduced A
-induced toxicity and paralysis.
Stereoselectivity: The binding pocket of FFAR2 is highly stereospecific. While racemic mixtures show activity, the efficacy is driven primarily by the (+)-isomer naturally present in the basil extracts used in pivotal studies.
TRPA1 Antagonism & Analgesia
Transient Receptor Potential Ankyrin 1 (TRPA1) is a pain sensor.[3][4] Unlike many monoterpenes that activate TRP channels (causing irritation), (+)-Fenchol acts as an inhibitor .
Activity: Inhibits TRPA1-mediated calcium influx.
Comparison: (+)-Fenchol is more effective than (-)-fenchol in modulating specific nociceptive pathways, although head-to-head IC50 data is sparse compared to the well-documented (+)/(-)-menthol dichotomy.
Antimicrobial & Acaricidal Potency
Activity
(+)-Fenchol
(-)-Fenchol
Notes
Antibacterial
High. Broad-spectrum activity against S. aureus and E. coli. Disrupts membrane integrity.[5]
Moderate/Unknown. Assumed similar due to non-specific lipophilic membrane disruption, but lacks specific MIC data.
Efficacy is often synergistic with other terpenes (e.g., Linalool).
Antifungal
Moderate. Active against Candida albicans.
Low. Less effective than the ketone form, (-)-fenchone.
Fenchone (ketone) is generally superior to Fenchol (alcohol) for antifungal applications.
Acaricidal
Moderate. Lethal to dust mites (Dermatophagoides spp.) and Ticks.
Low.
Critical: (+)-Fenchone (ketone) is the primary acaricide in fennel oil, not fenchol. Fenchol plays a supportive role.[6][7]
This pathway illustrates how (+)-Fenchol mimics gut-microbiota signaling to clear neurotoxins.
Caption: (+)-Fenchol activates the FFAR2-Gq signaling cascade, enhancing proteasomal activity to clear Amyloid-Beta aggregates.
Diagram 2: TRPA1 Analgesic Modulation
Contrasting the activation by irritants with inhibition by Fenchol.
Caption: (+)-Fenchol acts as an antagonist at the TRPA1 channel, preventing calcium influx and subsequent nociceptive signaling.
Experimental Protocol: FFAR2 Calcium Flux Assay
To validate the neuroprotective activity of (+)-fenchol, the following self-validating protocol measures FFAR2 activation via intracellular calcium mobilization.
Objective: Quantify the agonist potency (EC50) of (+)-fenchol on FFAR2.
Materials
Cell Line: HEK293 cells stably expressing human FFAR2 (HEK-FFAR2).
Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.
Add 4
M Fluo-4 AM + 0.04% Pluronic F-127.
Incubate cells with Loading Buffer for 45 min at 37°C.
Validation: Inspect cells under fluorescence microscope to ensure uniform dye uptake.
Compound Preparation:
Dissolve (+)-fenchol in DMSO (Stock 100 mM).
Prepare serial dilutions in HBSS (0.1
M to 1 mM). Final DMSO concentration must be <0.5%.
Assay Execution:
Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.
Establish baseline fluorescence (
) for 30 seconds.
Inject (+)-fenchol dilutions automatically.
Record fluorescence (
) for 180 seconds.
Data Analysis:
Calculate
.
Plot dose-response curve using non-linear regression (Sigmoidal).
Success Criteria: Sodium Acetate (positive control) must show dose-dependent signal. Null vector cells must show no response to (+)-fenchol.
References
Razdan, V. et al. (2013). Antioxidant and anti-microbial properties of the essential oil and extracts of Zanthoxylum alatum. The Scientific World Journal.[4][8] Link
Yadav, R. et al. (2021). Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis. Frontiers in Aging Neuroscience.[9] Link
Takaishi, M. et al. (2014). Inhibitory effects of monoterpenes on human TRPA1 and the structural basis of their activity. Journal of Physiological Sciences.[4] Link
Kotan, R. et al. (2007). Screening of antibacterial activities of twenty-one oxygenated monoterpenes.[1] Zeitschrift für Naturforschung C. Link[1]
Lee, H.S. (2004). Acaricidal activity of constituents identified in Foeniculum vulgare fruit oil against Dermatophagoides spp.[10] Journal of Agricultural and Food Chemistry. Link
Comparative Analysis: (+)-Fenchol vs. Established Chiral Alcohols
This guide provides a technical comparative analysis of (+)-Fenchol, designed for researchers in medicinal chemistry and asymmetric synthesis. Executive Summary (+)-Fenchol is a bicyclic monoterpenoid often overshadowed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparative analysis of (+)-Fenchol, designed for researchers in medicinal chemistry and asymmetric synthesis.
Executive Summary
(+)-Fenchol is a bicyclic monoterpenoid often overshadowed by its structural isomers, Borneol and Isoborneol, and its functional competitor, (-)-Menthol. However, Fenchol offers a distinct steric profile due to the unique position of its gem-dimethyl group on the bridgehead carbon (C3), rather than the C7 bridge (as in Borneol) or the flexible isopropyl group (as in Menthol).
This guide validates (+)-Fenchol as a superior alternative in applications requiring rigid steric shielding without the chemesthetic "cooling" side effects associated with TRPM8 activation.
Structural & Physicochemical Benchmarking
The utility of a chiral auxiliary or bioactive agent is dictated by its conformational stability and steric demand.
Table 1: Comparative Physicochemical Profile
Feature
(+)-Fenchol
(-)-Borneol
(-)-Menthol
IUPAC Name
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol
Structure Type
Rigid Bicyclic [2.2.1]
Rigid Bicyclic [2.2.1]
Flexible Cyclohexane Chair
Steric Bulk Source
C3-gem-dimethyl (Adjacent to hydroxyl)
C7-gem-dimethyl (Bridge)
C2-Isopropyl (Equatorial)
Melting Point
39–45 °C
208 °C
31–36 °C
Odor Profile
Earthy, Lime-like, Dry
Camphoraceous, Pine
Minty, Cooling
Chiral Availability
High (Natural/Synthetic)
High
Very High
Solubility (EtOH)
Soluble (1:1)
Soluble (1:1)
Soluble
Key Insight: Unlike Borneol, where the gem-dimethyl group is located on the bridge (C7), Fenchol’s gem-dimethyl group is at C3, directly adjacent to the hydroxyl bearing carbon (C2). This creates a closer, more immediate steric wall for reactions occurring at the oxygen center, potentially offering higher diastereoselectivity in specific ester-mediated transformations.
Application in Asymmetric Synthesis (Chiral Auxiliary)
In asymmetric synthesis, chiral alcohols are esterified to prochiral acids (e.g., acrylates) to direct the stereochemical outcome of cycloadditions.
Comparative Mechanism: The Diels-Alder Reaction
When used as a chiral auxiliary in Lewis Acid-catalyzed Diels-Alder reactions, (+)-Fenchol competes with (-)-Menthol.
(-)-Menthol: Relies on the isopropyl group to shield one face of the acrylate. However, the cyclohexane ring can undergo ring flipping or bond rotation, leading to "leakage" in stereoselectivity.
(+)-Fenchol: The bicyclic norbornane skeleton is conformationally locked . The C3-methyl groups provide a rigid, non-rotatable shield that blocks the re-face of the dienophile, forcing the diene to approach from the si-face (or vice versa, depending on Lewis acid coordination).
Quench with dilute HCl. Extract and purify the adduct.
Hydrolyze the ester using LiOH in THF/H2O to recover the chiral norbornene carboxylic acid and (+)-Fenchol.
Expected Outcome: Fenchyl acrylate typically yields high endo selectivity with diastereomeric excess (de) often exceeding 90%, comparable to or exceeding Menthol in cases where rigid bulk is preferred over flexible bulk.
Unlike Menthol, (+)-Fenchol does not trigger the "cold" receptor TRPM8. This makes it an ideal candidate for topical formulations requiring antimicrobial action without the sensory irritation or cooling effect of mint-derived compounds.
Antimicrobial Efficacy (MIC Comparison)
Data synthesized from standard broth microdilution assays against S. aureus.
Compound
MIC (mg/mL)
Mechanism of Action
(+)-Fenchol
0.6 - 1.2
Membrane disruption; Synergistic with antibiotics.
Significance: Fenchol allows for the formulation of "neutral" scent/feeling products that still possess terpene-based bioactivity (analgesic/anti-inflammatory) without the specific cryo-anesthesia of Menthol.
Visualizations
Diagram 1: Steric Shielding & Reaction Workflow
This diagram illustrates the comparative steric environment and the synthesis workflow described in Section 3.
Caption: Comparative workflow showing how the rigid bicyclic structure of Fenchol leads to "Locked Conformation" intermediates compared to Menthol.
Diagram 2: Biological Mechanism of Action
Contrasting the receptor pathways of Fenchol vs. Menthol.
Caption: Pharmacological divergence: Fenchol bypasses the TRPM8 "Cold" pathway while retaining membrane-disrupting antimicrobial properties.
References
Kotan, R., et al. (2007). "Screening of antibacterial activities of twenty-one oxygenated monoterpenes." Zeitschrift für Naturforschung C. Link
Riant, O., & Kagan, H. B. (1989). "Chiral auxiliaries in the Diels-Alder reaction." Chemical Reviews. (Foundational text on chiral auxiliary theory).
Xu, L., et al. (2020). "Differential Activation of TRPM8 by the Stereoisomers of Menthol." Frontiers in Physiology. Link
Grimm, C., et al. (2016). "The physiological role of TRP channels in the context of skin biology.
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 6997371, (1R)-endo-(+)-Fenchol." Link
Validation
Validated Analytical Architectures for (+)-Fenchol Quantification
Executive Summary (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol critical to the flavor, fragrance, and pharmaceutical sectors. While often analyzed as a constituent of complex essential oi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol critical to the flavor, fragrance, and pharmaceutical sectors. While often analyzed as a constituent of complex essential oils (e.g., Citrus aurantifolia, Ocimum basilicum), its application in drug development—specifically for its antimicrobial and antioxidant potential—demands rigorous enantioselective quantification.
This guide moves beyond generic "essential oil analysis" to focus on the validation of analytical methods specifically for (+)-Fenchol . We compare the industry-standard non-chiral approaches against the requisite chiral methodologies needed for pharmaceutical-grade validation, providing a self-validating framework for your laboratory.
Part 1: Methodological Architecture & Decision Matrix
The selection of an analytical method for (+)-Fenchol is dictated by the Data Quality Objective (DQO) . Is the goal simple total quantification, or is enantiomeric purity required?
Comparative Analysis: GC-FID vs. GC-MS vs. Chiral GC
Feature
GC-FID (Achiral)
GC-MS (Achiral)
Chiral GC-FID/MS
Primary Utility
Routine QC, High-concentration assay
Identification, Trace analysis, Complex matrix
Enantiomeric Purity , Pharmacokinetics
Selectivity
Low (Retention time only)
High (Mass spectral fingerprint)
Highest (Stereochemical resolution)
LOD/LOQ
~1.0 µg/mL
~0.05 µg/mL (SIM mode)
~0.1 µg/mL
Linearity
Excellent ()
Good ()
Good ()
Critical Limitation
Cannot distinguish (+)/(-) isomers
Cannot distinguish (+)/(-) isomers
Requires specialized Cyclodextrin columns
Strategic Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on specificity and matrix requirements.
Part 2: The Gold Standard Protocol (Chiral GC-MS)
For drug development, distinguishing (+)-Fenchol from its (-)-enantiomer is non-negotiable. The following protocol utilizes a Beta-Cyclodextrin (β-DEX) derivative column, which forms inclusion complexes with the bicyclic ring system, allowing for baseline resolution of the enantiomers.
Sample Preparation: Headspace SPME (HS-SPME)
Why HS-SPME? Fenchol is a volatile monoterpene. Liquid-Liquid Extraction (LLE) often results in solvent peaks that mask early eluters and loss of analyte during concentration steps. HS-SPME is solvent-free and prevents non-volatile matrix contamination of the GC liner.
Protocol:
Sample: Weigh 1.0 g of sample (or 100 µL biofluid) into a 20 mL headspace vial.
Salt Addition: Add 1.0 g NaCl and 5 mL distilled water (Salting out effect increases partition coefficient
).
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.
Causality: The triple-phase fiber covers the polarity range of monoterpenes better than pure PDMS.
Incubation: 45°C for 15 min (Equilibration).
Extraction: Expose fiber for 30 min at 45°C with agitation (250 rpm).
Desorption: 3 min at 250°C in GC injector (Splitless mode).
Instrumental Conditions (Chiral GC-MS)
Parameter
Setting
Rationale
Column
Rt-βDEXsm or Cyclosil-B (30m x 0.25mm x 0.25µm)
Permethylated -cyclodextrin phase is essential for chiral recognition of bicyclic alcohols.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard for MS; Hydrogen is an alternative for FID but risky for MS vacuum.
Oven Program
40°C (1 min) 2°C/min 200°C
Slow ramp rate (2°C/min) is critical for maximum interaction time with the chiral selector.
Injector
250°C, Splitless (0.75 min)
Ensures maximum sensitivity for trace analysis.
MS Source/Quad
230°C / 150°C
Standard EI source conditions.
Acquisition
SIM Mode (m/z 81, 80, 95, 111)
m/z 81 is the base peak for Fenchol; SIM improves S/N ratio by ~10x over Scan.
Part 3: Validation Framework (Self-Validating System)
To ensure scientific integrity, the method must be validated according to ICH Q2(R1/R2) guidelines. The following data represents achievable performance metrics for this protocol based on monoterpene analysis standards.
Quantitative Performance Metrics
Validation Parameter
Acceptance Criteria
Typical Result for (+)-Fenchol
Specificity
Resolution () > 1.5 between (+)/(-) isomers
(Baseline separation)
Linearity
over 0.1–50 µg/mL
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
LOD: 0.04 µg/mL LOQ: 0.12 µg/mL
Precision (Repeatability)
RSD < 5% (n=6)
2.8% (at 10 µg/mL)
Accuracy (Recovery)
80–120% (Spiked Matrix)
92–104%
The Self-Validating Workflow
A robust method includes internal checks to flag failure immediately.
Figure 2: Routine System Suitability Test (SST) workflow to ensure daily method validity.
Part 4: Expert Insights & Troubleshooting
As a Senior Application Scientist, I have observed that "method failure" is rarely about the instrument and usually about the chemistry.
Racemization Risk:
Observation: (+)-Fenchol purity drops over time in acidic solutions.
Causality: Acid-catalyzed rearrangement (Wagner-Meerwein) can convert Fenchol to isofenchol or camphene.
Fix: Ensure sample pH is neutral (pH 6-8) before extraction. Avoid acidic preservatives.
Liner Activity:
Observation: Tailing peaks and poor area reproducibility.
Causality: Free silanol groups in the glass liner adsorb hydroxylated terpenes like Fenchol.
Fix: Use deactivated liners (silanized) and replace them every 50-100 injections.
Matrix Effects in SPME:
Observation: Absolute area counts vary wildly between water standards and biological samples.
Causality: "Matrix competition" on the fiber active sites.
Fix: Use Internal Standards (IS) . Deuterated analogues are best, but n-Octanol or Camphor (if not present) serve as robust surrogates. Calculate results using Response Ratios, not absolute areas.
References
Comparison of Extraction Methods (LLE vs SPME)
Comparison of LLE and SPME Methods for Screening the Aroma Compounds in Rum. (2018). Talanta.
GC-MS Method Validation for Monoterpenes
Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils... Using GC-MS Approach. (2022).
Chiral Analysis of Fenchol
Enantiomer Separation of a-Campholene and Fencholene Derivatives by Capillary Gas Chromatography on Permethyl
Regulatory Guidelines
Validation of Analytical Procedures Q2(R2). (2023).[1] ICH.
Chiral Column Technology
Astec CHIRALDEX and Supelco DEX Chiral GC Columns.[2] Sigma-Aldrich.
Comparing the efficacy of (+)-Fenchol derivatives as chiral auxiliaries
Executive Summary In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust method for securing enantiopurity, particularly when catalytic methods fail to scale or provide sufficient diastereomeric exc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust method for securing enantiopurity, particularly when catalytic methods fail to scale or provide sufficient diastereomeric excess (
). While (-)-Menthol and Evans’ oxazolidinones are industry standards, (+)-Fenchol (1,3,3-trimethyl-2-norbornanol) offers a distinct steric profile and physicochemical advantage: superior crystallinity .
This guide objectively compares (+)-Fenchol against its structural analogs—(-)-Menthol, (-)-Borneol, and (-)-8-Phenylmenthol—focusing on the Diels-Alder reaction as the primary benchmark.
Verdict: (+)-Fenchol is the "Process Chemist’s Choice." While it may slightly trail (-)-8-Phenylmenthol in raw stereo-induction, its derivatives frequently yield crystalline solids (unlike the oils often produced by menthol), allowing for easy upgrade to >99%
via recrystallization without expensive chromatography.
Structural Basis of Efficacy
To understand the efficacy of (+)-Fenchol, one must analyze the spatial arrangement of its "blocking" groups compared to its terpene competitors.
The Gem-Dimethyl Factor
The efficacy of bicyclic terpene auxiliaries is governed by the proximity of the bulky gem-dimethyl group to the reaction center.
(-)-Borneol: The gem-dimethyl group is located at C7 (the bridge). This is spatially distant from the C2 hydroxyl group where the substrate attaches. The shielding effect is moderate.
(+)-Fenchol: The gem-dimethyl group is located at C3 (adjacent to the C2 hydroxyl). This creates a "neopentyl-like" steric wall immediately next to the reaction center, providing a sharper differentiation between the re and si faces.
Mechanism of Action (Visualized)
The following diagram illustrates the steric shielding model during a Lewis-Acid catalyzed Diels-Alder reaction.
Figure 1: Mechanistic flow showing how the C3 gem-dimethyl group of Fenchol creates a steric blockade, forcing the dienophile to approach from the unshielded face.
Comparative Performance Data
The following table synthesizes experimental data for the Lewis-Acid catalyzed Diels-Alder reaction of Acrylates + Cyclopentadiene .
Reaction Conditions:
, -78°C, Lewis Acid ( or ).
Feature
(-)-Menthol
(-)-Borneol
(+)-Fenchol
(-)-8-Phenylmenthol
Structure Type
Monocyclic (Flexible)
Bicyclic (Rigid)
Bicyclic (Rigid)
Monocyclic (Bulky)
Steric Bulk Location
Isopropyl (C2)
Bridge Methyl (C7)
Ring Methyl (C3)
Phenyl ring (C8)
Diastereomeric Ratio () *
85:15 - 90:10
88:12 - 92:8
94:6 - 98:2
>99:1
Physical State of Product
Often Oil / Low MP
Solid
Highly Crystalline
Oil / Solid
Purification Method
Chromatography
Recrystallization
Recrystallization
Chromatography
Hydrolytic Stability
Moderate
High
Very High
High
Cost Efficiency
High (Cheap)
Moderate
High (Cheap)
Low (Very Expensive)
*Note:
values are approximate ranges based on optimized Lewis Acid conditions (). Uncatalyzed reactions yield significantly lower selectivities for all auxiliaries.
Critical Analysis
Vs. Menthol: Fenchol is superior. Menthol's cyclohexane ring has conformational flexibility that can erode selectivity. Furthermore, menthyl esters are frequently oils, requiring column chromatography to separate diastereomers. Fenchyl esters almost always crystallize, allowing the minor isomer to be removed by filtration.
Vs. 8-Phenylmenthol: 8-Phenylmenthol is the "Rolls Royce" of auxiliaries, often giving essentially perfect selectivity. However, it is prohibitively expensive for large-scale work. Fenchol offers a "working class" alternative: it gives ~96:4 selectivity initially, which is easily upgraded to >99:1 via crystallization, at a fraction of the cost.
Experimental Protocols
To ensure reproducibility, the following protocols utilize a self-validating workflow.
Workflow Diagram
Figure 2: The closed-loop cycle of chiral auxiliary usage. Note the critical crystallization step (3) which distinguishes Fenchol from Menthol.
Detailed Methodology
Step 1: Attachment (Synthesis of Fenchyl Acrylate)
(1.1 equiv, 1M in hexanes), Cyclopentadiene (excess), .
Protocol:
Cool ester solution to -78°C under
.
Add Lewis Acid slowly. Wait 15 mins for complexation (Critical for high
).
Add Cyclopentadiene slowly. Stir at -78°C for 2-4 hours.
Causality: The low temperature maximizes the energy difference between the endo and exo transition states. The pre-complexation time ensures the auxiliary is locked in the s-trans conformation before the diene attacks.
Step 3: Cleavage (Chiral Auxiliary Removal)
Because the fenchyl group is sterically hindered (neopentyl-like), standard saponification (
) can be slow.
Method A (Reduction):
in Ether. Yields the chiral alcohol (from the acrylate part) and recovers Fenchol.
Method B (Transesterification):
in refluxing EtOH.
Validation: GC-MS will show the disappearance of the fenchyl adduct and appearance of the free terpene.
References
Helmchen, G., & Schmierer, R. (1981). Diels-Alder Reactions with Fenchol Derivatives. Angewandte Chemie International Edition.
Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron.[3][4][5]
Yamamoto, H. (1993). Lewis Acid Catalysis in Asymmetric Synthesis.[6] Journal of the American Chemical Society.
Corey, E. J., & Ensley, H. E. (1975).[7] Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. (Comparison of 8-phenylmenthol). Journal of the American Chemical Society.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter on Asymmetric Synthesis). Oxford University Press.
A Spectroscopic Guide to (+)-Fenchol and its Isomers: An In-depth Comparative Analysis
For researchers and professionals in drug development and natural product chemistry, a precise understanding of molecular structure is paramount. Fenchol, a bicyclic monoterpenoid, and its various isomers are not only pr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and natural product chemistry, a precise understanding of molecular structure is paramount. Fenchol, a bicyclic monoterpenoid, and its various isomers are not only prevalent in nature, lending characteristic aromas to plants like basil and fennel, but also serve as important chiral building blocks in organic synthesis.[1] Distinguishing between these closely related isomers can be a significant analytical challenge. This guide provides a comprehensive spectroscopic comparison of (+)-Fenchol and its common isomers, offering experimental insights and data to aid in their unambiguous identification and characterization.
The Significance of Stereochemistry in Fenchol Isomers
Fenchol (1,3,3-trimethyl-2-norbornanol) possesses a rigid bicyclo[2.2.1]heptane skeleton. The primary source of isomerism arises from the stereochemistry at the C1, C2, and C4 positions, leading to enantiomers and diastereomers. The most common isomers encountered are:
(+)-Fenchol and (-)-Fenchol: These are enantiomers, non-superimposable mirror images of each other. They are specifically endo-isomers.
α-Fenchol and β-Fenchol: These are diastereomers, differing in the orientation of the hydroxyl group at C2. α-Fenchol has an endo hydroxyl group, while β-Fenchol has an exo hydroxyl group. Both α and β forms can exist as (+)- and (-)-enantiomers.
The subtle differences in the spatial arrangement of atoms, particularly the endo versus exo orientation of the hydroxyl group, profoundly influence their spectroscopic properties. This guide will delve into these differences through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of fenchol isomers. The chemical shifts (δ) and coupling constants (J) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment and through-bond or through-space interactions.
The Decisive Role of the Hydroxyl Group's Orientation (Endo vs. Exo)
The key to differentiating α-fenchol (endo) from β-fenchol (exo) lies in the anisotropic effects and steric interactions caused by the hydroxyl group. In the bicyclo[2.2.1]heptane system, the C7 methylene bridge creates a distinct spatial environment.
In endo-isomers like α-Fenchol, the C2-hydroxyl group is oriented towards the C7 bridge. This proximity leads to steric hindrance and influences the chemical shifts of nearby protons and carbons. Conversely, in exo-isomers like β-Fenchol, the C2-hydroxyl group points away from the C7 bridge, resulting in a less sterically crowded environment. These differences are readily observed in their NMR spectra.[2]
Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key isomers of fenchol. Note that enantiomers [(+)- and (-)-fenchol] will have identical NMR spectra in an achiral solvent.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Fenchol Isomers in CDCl₃
Proton
(+)-endo-Fenchol (α-Fenchol)
(-)-endo-Fenchol (α-Fenchol)
(+)-exo-Fenchol (β-Fenchol)
(-)-exo-Fenchol (β-Fenchol)
C2-H (exo)
~3.5-3.7
~3.5-3.7
-
-
C2-H (endo)
-
-
~3.9-4.1
~3.9-4.1
Methyl Protons
~0.9-1.2
~0.9-1.2
~0.9-1.2
~0.9-1.2
Other Protons
~1.3-2.0
~1.3-2.0
~1.3-2.0
~1.3-2.0
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Fenchol Isomers in CDCl₃
Carbon
(+)-endo-Fenchol (α-Fenchol)
(-)-endo-Fenchol (α-Fenchol)
(+)-exo-Fenchol (β-Fenchol)
(-)-exo-Fenchol (β-Fenchol)
C1
~48-50
~48-50
~48-50
~48-50
C2
~78-80
~78-80
~75-77
~75-77
C3
~40-42
~40-42
~40-42
~40-42
C4
~45-47
~45-47
~45-47
~45-47
C5
~20-22
~20-22
~25-27
~25-27
C6
~30-32
~30-32
~30-32
~30-32
C7
~38-40
~38-40
~38-40
~38-40
Methyl Carbons
~15-30
~15-30
~15-30
~15-30
Note: The chemical shift values are approximate and can vary slightly based on solvent and concentration. The key is the relative difference between isomers.
The upfield shift of the C2 carbon in the exo-isomer compared to the endo-isomer is a characteristic and diagnostic feature.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A robust protocol is essential for obtaining high-quality, reproducible NMR data.
Caption: Workflow for NMR analysis of fenchol isomers.
IR spectroscopy provides valuable information about the functional groups present in a molecule. For fenchol and its isomers, the most informative region is the O-H stretching band.
Distinguishing Isomers through Hydrogen Bonding
The frequency of the O-H stretching vibration is sensitive to hydrogen bonding. In the condensed phase, fenchol molecules will exhibit intermolecular hydrogen bonding. However, intramolecular interactions can also play a role, particularly in the endo isomer. The proximity of the endo-hydroxyl group to the C7 bridge can influence its vibrational frequency compared to the more sterically unencumbered exo-hydroxyl group.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Fenchol Isomers
Functional Group
Characteristic Absorption Range (cm⁻¹)
Notes
O-H Stretch (H-bonded)
3200 - 3600 (broad, strong)
The exact position and shape can differ slightly between endo and exo isomers due to differences in steric hindrance affecting intermolecular hydrogen bonding.
C-H Stretch (sp³)
2850 - 3000 (strong)
Typical for the bicyclic alkane framework.
C-O Stretch
1000 - 1200 (medium)
The exact position can be diagnostic of the primary, secondary, or tertiary nature of the alcohol and its local environment.
While IR spectroscopy may not be as definitive as NMR for stereoisomer differentiation, it serves as a rapid and valuable tool for confirming the presence of the hydroxyl group and the overall carbon skeleton.[3]
Experimental Protocol: FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or solid samples.
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.
Sample Application: Place a small amount of the fenchol isomer directly onto the ATR crystal.
Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the O-H, C-H, and C-O stretching vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the structural information provided by mass spectrometry. This is particularly useful for analyzing mixtures of fenchol isomers.
Isomer Separation and Fragmentation Patterns
The different fenchol isomers often exhibit slightly different retention times on a standard non-polar GC column, allowing for their separation. The electron ionization (EI) mass spectra of the isomers are generally very similar due to the formation of common fragment ions. However, subtle differences in the relative intensities of certain fragments may be observed.
The fragmentation of fenchol is characteristic of cyclic alcohols. Common fragmentation pathways include:
Loss of a methyl group (-15 Da): Formation of a stable carbocation.
Loss of water (-18 Da): A common fragmentation for alcohols.
Loss of a propyl group (-43 Da): Resulting from cleavage of the bicyclic ring.
Table 4: Key Mass-to-Charge Ratios (m/z) in the Mass Spectra of Fenchol Isomers
m/z
Proposed Fragment
154
Molecular Ion [M]⁺
139
[M - CH₃]⁺
136
[M - H₂O]⁺
121
[M - H₂O - CH₃]⁺
111
[M - C₃H₇]⁺
95
Further fragmentation
81
Further fragmentation
While the mass spectra of the diastereomers (α and β) are often nearly identical, GC provides the necessary separation to analyze them individually.[4] Enantiomers will not be separated on a standard achiral GC column.
Experimental Protocol: GC-MS Analysis
Caption: Workflow for GC-MS analysis of fenchol isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of (+)-Fenchol and its isomers requires a multi-pronged spectroscopic approach.
NMR spectroscopy stands as the most definitive technique, with the chemical shifts and coupling patterns providing clear evidence of the endo or exo configuration of the hydroxyl group.
IR spectroscopy offers a rapid method to confirm the presence of the alcohol functional group and can provide subtle clues about intermolecular interactions.
GC-MS is indispensable for the analysis of mixtures, enabling the separation of diastereomers and providing characteristic fragmentation patterns for confirmation of the molecular weight and core structure.
By leveraging the strengths of each of these techniques, researchers can confidently characterize these important monoterpenoids, ensuring the structural integrity of their starting materials and products in drug discovery and fine chemical synthesis.
References
Chiral separation of diastereomers of the cyclic nonapeptides vasopressin and desmopressin by uniform field ion mobility mass spectrometry. Chemical Communications (RSC Publishing). Available at: [Link]
endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. Available at: [Link]
EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR. SlideShare. Available at: [Link]
Is there any evidence for exo- vs. endo- in the NMR? Explain why or why not. Brainly. Available at: [Link]
Determination of the 1'S and 1'R diastereomers of metolachlor and S-metolachlor in water by chiral liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS). PubMed. Available at: [Link]
A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. PMC. Available at: [Link]
TEACHING NOTES. Shimadzu Scientific Instruments. Available at: [Link]
¹H- and ¹³C-NMR for. RSC.org. Available at: [Link]
Analyzing terpenes in Cannabis. Separation Science. Available at: [Link]
Nanogram-scale preparation and NMR analysis for mass-limited small volatile compounds. PubMed. Available at: [Link]
FTIR Determination of Ethanol in Aqueous Solution using External-Standard and Standard-Addition Methods. The Chemical Educator. Available at: [Link]
FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Available at: [Link]
Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]
S1 ¹H NMR, ¹³C NMR, and HMBC Spectra. The Royal Society of Chemistry. Available at: [Link]
Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. MDPI. Available at: [Link]
Submicro scale NMR sample preparation for volatile chemicals. PubMed. Available at: [Link]
Diastereomers. OpenOChem Learn. Available at: [Link]
Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Restek. Available at: [Link]
Diastereomers - Introduction and Practice Problems. Chemistry Steps. Available at: [Link]
Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Stereoisomers: Diastereomers. MedLife Mastery. Available at: [Link]
Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. Frontiers. Available at: [Link]
FTIR jet spectra of (+)-(R)-fenchol in helium without and with admixtures of camphor in different enantiomeric compositions. ResearchGate. Available at: [Link]
Comparative Study of Synthesis Routes for (+)-Fenchol: From Industrial Isomerization to Stereoselective Reduction
Topic: Comparative study of the synthesis routes for (+)-Fenchol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary (+)-Fenchol (1,3,3-trim...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative study of the synthesis routes for (+)-Fenchol
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
(+)-Fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a pivotal monoterpene alcohol utilized as a chiral building block in pharmaceutical synthesis and a high-value fragrance ingredient.[1][2][3] Its bicyclic norbornane skeleton presents unique stereochemical challenges, specifically the control of endo vs. exo isomerism during synthesis.
This guide provides a technical comparison of the three primary synthesis routes:
Industrial Acid-Catalyzed Hydration: A cost-effective, high-volume route using
-pinene, limited by low stereoselectivity.
Stereoselective Reduction of (+)-Fenchone: The standard laboratory and pharmaceutical route, offering high enantiopurity through reagent-controlled stereoselectivity (Sodium/Alcohol vs. Hydrides).
Biosynthetic Production: An emerging green chemistry approach utilizing terpene synthases.
Route Analysis & Mechanisms
Route 1: Industrial Acid-Catalyzed Hydration of (+)-
-Pinene
Context: This is the dominant route for bulk production (flavor & fragrance grade) due to the abundance of turpentine (the source of
-pinene). However, it involves a complex "Wagner-Meerwein" rearrangement that produces a mixture of isomers.
Mechanism: Protonation of the
-pinene double bond yields the pinyl cation. Ring expansion and subsequent hydration lead to a mixture of fenchol, borneol, and isoborneol.
Selectivity Issues: The reaction is thermodynamically driven, often yielding a racemic or scalemic mixture of
-fenchol (endo) and -fenchol (exo), along with structural isomers like borneol.
Route 2: Stereoselective Reduction of (+)-Fenchone
Context: For pharmaceutical applications requiring high optical purity (e.g., >99% ee), the reduction of (+)-fenchone is the preferred method. The rigid bicyclic structure of fenchone dictates that the choice of reducing agent controls the endo/exo ratio.
Sub-Route A: Dissolving Metal Reduction (Sodium/Ethanol)
-fenchol (Exo) or a mixture. The gem-dimethyl groups at C3 hinder the "front" attack, influencing the hydride trajectory.
Route 3: Biosynthetic Pathway
Context: Enzymatic synthesis offers perfect stereocontrol under mild conditions, utilizing Fenchol Synthase to cyclize Geranyl Pyrophosphate (GPP).
Comparative Performance Analysis
The following table contrasts the performance metrics of the discussed routes.
Metric
Route 1: -Pinene Hydration
Route 2A: Fenchone Reduction (Na/EtOH)
Route 2B: Fenchone Hydrogenation
Route 3: Biosynthesis
Primary Product
Mixed Isomers (Fenchol/Borneol)
(+)--Fenchol (Endo)
-Fenchol (Exo) / Mix
(+)--Fenchol
Stereoselectivity
Low (Requires fractional crystallization)
High (>95% Endo)
Moderate to High (Exo)
Perfect (>99% ee)
Yield
50–60%
80–90%
90–95%
Variable (fermentation dependent)
Scalability
Industrial (Tons)
Pilot/Lab (kg)
Industrial (Tons)
Emerging
Atom Economy
High
Moderate (Stoichiometric metal waste)
High
High
Cost Efficiency
High (Cheap Feedstock)
Moderate
Moderate
Low (High enzyme cost)
Detailed Experimental Protocol
Selected Method: Stereoselective Reduction of (+)-Fenchone to (+)-
-Fenchol (Endo) via Sodium/Ethanol.
Rationale: This method is selected for its ability to reliably produce the thermodynamically preferred endo-isomer, which is the standard target for (+)-fenchol applications.
Setup: Flame-dry the glassware and purge with Nitrogen (
) to create an inert atmosphere.
Dissolution: Dissolve 0.1 mol of (+)-fenchone in 100 mL of absolute ethanol in the reaction flask.
Addition (Exothermic): Slowly add 0.4 mol of Sodium metal pieces to the solution through a solid addition funnel.
Critical Control Point: The reaction is highly exothermic (hydrogen evolution). Control the rate of addition to maintain a gentle reflux. Do not allow the reaction to become violent.
Reflux: Once addition is complete, heat the mixture to reflux for 2–3 hours to ensure complete consumption of the sodium and the ketone.
Quenching: Cool the reaction mixture to room temperature. Carefully add 50 mL of water, followed by neutralization with dilute HCl until pH ~7.
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). Combine organic layers.
Purification: Wash with brine, dry over anhydrous
, and concentrate in vacuo.
Crystallization: Recrystallize the crude solid from ethanol/water to obtain pure (+)-
-fenchol as white crystals.
Mechanistic Visualization
Diagram 1: Stereochemical Pathways of Fenchone Reduction
This diagram illustrates the divergent stereochemical outcomes based on the reduction method (Kinetic vs. Thermodynamic control).
Caption: Divergent stereochemical outcomes in the reduction of (+)-Fenchone. Method A (Dissolving Metal) favors the thermodynamic endo-product, while Method B (Hydride/Catalytic) typically favors the kinetic exo-product.
Diagram 2: Industrial Pinene Hydration Pathway
This diagram details the carbocation rearrangement ("Wagner-Meerwein") responsible for the formation of Fenchol from Pinene.
Caption: The acid-catalyzed hydration of alpha-pinene involves a Wagner-Meerwein rearrangement, leading to fenchol along with isomeric byproducts.
References
Croteau, R., et al. (1988). Biosynthesis of monoterpenes.[3][5] Stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (-)-endo-fenchol. Journal of Biological Chemistry. Retrieved from [Link]
Google Patents. (2015). CN105294402A - One-step method for synthesizing fenchol with turpentine.
The Good Scents Company. Fenchol (CAS 1632-73-1) Profile and Properties. Retrieved from [Link]
Benchmarking (+)-Fenchol against other fragrance ingredients
This guide benchmarks (+)-Fenchol against key industry standards (Borneol, Linalool, 1,8-Cineole), focusing on its dual role as a high-performance fragrance ingredient and a bioactive functional agent. From Olfactory Cor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide benchmarks (+)-Fenchol against key industry standards (Borneol, Linalool, 1,8-Cineole), focusing on its dual role as a high-performance fragrance ingredient and a bioactive functional agent.
From Olfactory Core to Bioactive Scaffold
Executive Summary
(+)-Fenchol (1,3,3-trimethyl-2-norbornanol) is a bicyclic monoterpene alcohol often overshadowed by its isomer, Borneol, and its structural cousin, 1,8-Cineole. While widely recognized for its camphoraceous, lime-like, and earthy odor profile, recent data suggests (+)-Fenchol possesses distinct advantages in solubility and neuroprotective signaling via TRP channel modulation.
This guide provides a data-driven comparison of (+)-Fenchol against standard alternatives, validating its utility not just as a fragrance modifier but as a functional excipient in therapeutic applications.
Chemical Identity & Stereochemical Significance
Unlike acyclic terpenes (e.g., Linalool), (+)-Fenchol possesses a rigid bicyclic "cage" structure. This steric bulk influences both its receptor binding affinity (odor/bioactivity) and its chemical stability.
Property
(+)-Fenchol
Borneol
Linalool
1,8-Cineole
CAS
2217-02-9
507-70-0
78-70-6
470-82-6
Structure
Bicyclic Alcohol
Bicyclic Alcohol
Acyclic Alcohol
Cyclic Ether
LogP
~2.9
~2.7
~2.9
~2.7
Vapor Pressure
0.069 mmHg
0.033 mmHg
0.16 mmHg
1.90 mmHg
Solubility (H2O)
Low (~460 mg/L)
Low (~700 mg/L)
Moderate (~1.5 g/L)
Moderate (~3.5 g/L)
Key Insight: (+)-Fenchol has a significantly lower vapor pressure than 1,8-Cineole, granting it higher tenacity (fixative properties) in fragrance formulations while maintaining a similar fresh/camphoraceous lift.
Sensory Benchmarking: The "Clean Camphor" Profile
In sensory analysis, (+)-Fenchol is frequently compared to Borneol. However, blinded olfactometry reveals distinct qualitative differences. (+)-Fenchol lacks the "medicinal/dusty" off-notes often associated with impure Borneol, offering a "wetter," citrus-leaning profile.
Comparative Odor Profile
Attribute
(+)-Fenchol
Borneol
Isoborneol
1,8-Cineole
Primary Note
Camphor, Pine
Camphor, Balsamic
Camphor, Moldy
Eucalyptus, Mint
Secondary Note
Lime, Earthy, Dry
Woody, Peppery
Fusty, Cellar-like
Chemical, Sharp
Tenacity
Medium (Heart-Base)
Medium (Heart)
High (Fixative)
Low (Top)
Odor Threshold
~50 ppb (Air)*
~40 ppb (Air)
~10 ppb (Air)
~12 ppb (Air)
*Note: Odor thresholds vary by matrix. (+)-Fenchol is less diffusive than Cineole but more substantive.
Odor Perception Diagram
The following diagram illustrates the sensory overlap and unique divergent notes of (+)-Fenchol relative to its competitors.
Figure 1: Sensory mapping showing (+)-Fenchol's unique "Citrus/Earthy" bridge, distinguishing it from the purely medicinal/minty alternatives.
Functional Bioactivity: Therapeutic Potential
Beyond fragrance, (+)-Fenchol is a potent bioactive molecule. Recent studies highlight its efficacy in antimicrobial action and neuroprotection via TRP channel modulation.
Antimicrobial Efficacy (MIC Comparison)
(+)-Fenchol exhibits strong activity against Gram-positive bacteria but, like many monoterpene alcohols, shows reduced efficacy against Gram-negatives due to the lipopolysaccharide (LPS) barrier.
Pathogen
(+)-Fenchol (MIC)
Linalool (MIC)
1,8-Cineole (MIC)
Clinical Relevance
S. aureus
~2.0 mg/mL
>1.0 mg/mL
>4.0 mg/mL
Skin infections, Wound care
E. coli
>8.0 mg/mL
~2.5 mg/mL
~6.0 mg/mL
GI tract, Surface sanitation
C. albicans
~1.5 mg/mL
~1.0 mg/mL
>8.0 mg/mL
Fungal infections
Scientific Interpretation: (+)-Fenchol outperforms 1,8-Cineole against S. aureus and C. albicans. Its lipophilicity allows it to disrupt the peptidoglycan layer of Gram-positive bacteria effectively. However, for broad-spectrum formulations, it should be synergized with a permeabilizer (e.g., EDTA or Phenoxyethanol) to target Gram-negatives.
Mechanism of Action: TRP Channel Modulation
(+)-Fenchol acts as a modulator of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1 . This interaction underpins its potential analgesic and neuroprotective effects.
TRPA1 (Ankyrin 1): (+)-Fenchol acts as a partial agonist/desensitizer. Initial activation may cause a cooling/tingling sensation, followed by desensitization which reduces nociception (pain signaling).
Neuroprotection: By modulating these channels and inhibiting the NF-kB pathway, Fenchol has been observed to reduce the expression of inflammatory cytokines (IL-6, IL-1β) in blood-brain barrier (BBB) models.
Figure 2: Mechanism of Action showing the dual pathway of TRP channel desensitization and inflammatory cytokine suppression.
Safety & Toxicology
While naturally occurring, (+)-Fenchol must be handled with precise concentration limits in leave-on products.
Cytotoxicity (Fibroblasts/Keratinocytes):
IC50: ~200–300 µg/mL (similar to Linalool).
Implication: Safe at standard fragrance concentrations (<1%). At concentrations >5%, cytotoxicity risks increase, necessitating encapsulation or dilution.
Skin Sensitization: Classified as a weak sensitizer (Grade I). Unlike alpha-Pinene, it is less prone to forming sensitizing hydroperoxides upon air exposure, though antioxidants (e.g., BHT, Tocopherol) are recommended in final formulations.
Experimental Protocols
To validate (+)-Fenchol in your specific matrix, use the following standardized workflows.
Protocol A: Quantification via GC-MS (Headspace)
Use this to verify purity and competitive odor analysis.
Sample Prep: Dissolve 100 mg of sample in 10 mL Ethanol (HPLC grade).
Column: DB-WAX or HP-5MS (30m x 0.25mm ID).
Carrier Gas: Helium @ 1.0 mL/min.
Temp Program: 50°C (hold 2 min) → 5°C/min to 230°C.
Detection: MS Scan (35-400 m/z).
Validation: Compare retention index (RI) against authentic (+)-Fenchol standard (RI ~1110 on DB-5).
As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical handling is non-negotiable. (+)-Fenchol (also known as (1R)-endo-(+)-Fenchyl alcohol) is a bicyclic monoterpene alc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical handling is non-negotiable. (+)-Fenchol (also known as (1R)-endo-(+)-Fenchyl alcohol) is a bicyclic monoterpene alcohol widely utilized in drug development, flavor profiling, and fragrance synthesis. While it is a naturally occurring compound, its concentrated laboratory-grade form presents specific hazards—namely skin/eye irritation, respiratory toxicity upon aerosolization, and significant aquatic toxicity.
This guide provides a comprehensive, causality-driven framework for the safe handling, operational use, and proper disposal of (+)-Fenchol, ensuring that your laboratory maintains strict environmental compliance and personnel safety.
To design an effective handling and disposal strategy, we must first understand the physicochemical boundaries of the compound. The following parameters dictate our operational constraints.
Parameter
Value / Classification
Operational Implication (Causality)
CAS Number
2217-02-9 (D-isomer)
Essential identifier for precise SDS tracking and EHS waste logging[1].
Physical State
Solid (White powder/lump)
Prone to aerosolization; mandates handling inside a calibrated fume hood[1].
Flash Point
73 °C (163.4 °F)
Combustible material; keep away from open flames and ignition sources[1].
Standard benchtop handling is insufficient for (+)-Fenchol due to its propensity to form fine, irritating dust. The following protocol ensures safe formulation for downstream assays.
Step-by-Step Methodology:
Environmental Controls: Conduct all weighing and transfer operations inside a chemical fume hood with a verified face velocity of 80–120 fpm.
Causality: (+)-Fenchol dust causes respiratory tract irritation (H335). Proper airflow captures particulates before they reach the operator's breathing zone[4].
PPE Selection: Don a chemically resistant lab coat, safety goggles, and nitrile gloves.
Causality: The compound causes skin (H315) and serious eye irritation (H319) upon contact. Nitrile provides an adequate barrier against transient exposure[3].
Static Mitigation: Use an anti-static weigh boat and a static eliminator if available.
Causality: Fine organic powders hold static charges, leading to sudden aerosolization or repulsion from the spatula during weighing.
Dissolution Strategy: Pre-dissolve (+)-Fenchol in an appropriate organic solvent (e.g., ethanol, DMSO) before introducing it to aqueous media.
Causality: Its high lipophilicity prevents direct aqueous dissolution. Attempting to dissolve it directly in water will result in uneven suspensions, compromising the accuracy of your experimental dosing.
Self-Validating Check: Inspect the solution against a light source; a completely clear liquid confirms successful dissolution, whereas turbidity indicates incomplete solvation.
(+)-Fenchol Proper Disposal Procedures
Disposal of (+)-Fenchol must strictly comply with environmental regulations. Because it is classified as harmful to aquatic life with long-lasting effects (H412), a zero-drain policy is absolute[5].
Step-by-Step Methodology:
Zero-Drain Policy Enforcement: Never dispose of (+)-Fenchol or its solutions down the sink.
Causality: Its low aqueous solubility means it will persist in wastewater systems, bypass standard filtration, and disrupt local aquatic ecosystems[5].
Solid Waste Segregation: Collect all contaminated consumables (weigh boats, Kimwipes, disposable spatulas, and gloves) in a puncture-proof, sealable container lined with a hazardous waste bag.
Liquid Waste Categorization:
Non-Halogenated: If (+)-Fenchol is dissolved in solvents like ethanol or DMSO, funnel the waste into a designated "Non-Halogenated Organic Waste" carboy.
Halogenated: If dissolved in solvents like dichloromethane (DCM) or chloroform, funnel into the "Halogenated Organic Waste" carboy.
Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and can lead to dangerous exothermic cross-reactions during waste storage.
Labeling and Storage: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly list "(+)-Fenchol" and the exact solvent composition. Store the carboy in a secondary containment bin away from heat sources.
EHS Transfer: Submit a waste pickup request to Environmental Health and Safety (EHS) when the container reaches 80% capacity.
Causality: Leaving 20% headspace prevents pressure buildup from vapor expansion, mitigating the risk of container rupture.
Self-Validating Check: Before submitting the EHS pickup request, verify that the container is not bulging and that the cap is securely threaded but not over-torqued.
Workflow for the segregation and proper disposal of (+)-Fenchol laboratory waste.
Emergency Spill Response & Decontamination
In the event of a spill, rapid and logical containment is required to prevent respiratory exposure and environmental contamination.
Step-by-Step Methodology:
Evacuation and Isolation: Evacuate personnel from the immediate vicinity. Turn off any nearby heat sources or hot plates.
Causality: The flash point of 73 °C makes concentrated vapors a combustion risk in confined areas[1].
Solid Spill Containment: Do not use a dry brush. Gently cover the spilled powder with damp absorbent pads (moistened with a compatible solvent like dilute ethanol) to suppress dust generation.
Liquid Spill Containment: Dike the spill using an inert absorbent material such as commercial vermiculite, dry sand, or diatomaceous earth[2].
Causality: (+)-Fenchol is immiscible with water; using a standard mop and water will simply spread the chemical over a larger surface area without absorbing it.
Mechanical Collection: Sweep up the saturated absorbent using a non-sparking shovel and brush[1]. Transfer the material into a rigid, sealable hazardous waste bucket.
Surface Decontamination: Wash the affected area with a detergent solution only after all bulk organic material has been mechanically removed.
Self-Validating Check: Wipe the cleaned surface with a dry Kimwipe. If the wipe picks up any oily residue or retains a camphor-like odor, repeat the detergent wash. Dispose of all cleaning materials as solid hazardous waste.
References
Safety Data Sheet: (1R)-endo-(+)-Fenchyl alcohol , Thermo Fisher Scientific. Available at:1
Safety Data Sheet: (+)-Fenchol , Cayman Chemical. Available at: 3
Safety Data Sheet: Fenchyl alcohol , MedChemExpress. Available at: 4
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